20-Dihydrofluorometholone

Catalog No.
S652981
CAS No.
114260-36-5
M.F
C22H31FO4
M. Wt
378.5 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
20-Dihydrofluorometholone

CAS Number

114260-36-5

Product Name

20-Dihydrofluorometholone

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-[(1S)-1-hydroxyethyl]-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C22H31FO4

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C22H31FO4/c1-12-9-17-15-6-8-21(27,13(2)24)20(15,4)11-18(26)22(17,23)19(3)7-5-14(25)10-16(12)19/h5,7,10,12-13,15,17-18,24,26-27H,6,8-9,11H2,1-4H3/t12-,13-,15-,17-,18-,19-,20-,21-,22-/m0/s1

InChI Key

JCIFGLBCACUWOI-NBCQHRCPSA-N

SMILES

CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(C)O)O

Synonyms

20-dihydroFLM, 20-dihydrofluorometholone

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(C)O)O

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)([C@H](C)O)O

The exact mass of the compound 20-Dihydrofluorometholone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Pregnanes - Pregnadienes - Pregnadienediols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

what is 20-Dihydrofluorometholone metabolite

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathway and Species Variation

The metabolic conversion of Fluorometholone to 20-Dihydrofluorometholone is a critical first-pass effect in the eye. However, the stereochemistry of the metabolite varies significantly across species due to structural differences in the corneal ketone reductases [1].

The workflow below illustrates the metabolic pathway and the key species-specific differences.

G cluster_0 This compound (DHFML) FML Fluorometholone (FML) Enzyme Corneal Ketone Reductases (NADPH-dependent) FML->Enzyme Metabolic Reduction DHFML_alpha 20α-Dihydrofluorometholone Enzyme->DHFML_alpha Major Pathway DHFML_beta 20β-Dihydrofluorometholone Enzyme->DHFML_beta Major Pathway Rabbit Rabbit Model DHFML_alpha->Rabbit Predominant Isomer Bovine Bovine Model DHFML_alpha->Bovine Mixed Isomers Human Human DHFML_beta->Human Predominant Isomer

The metabolic pathway of fluorometholone to its dihydro metabolites shows significant species variation in the predominant isomer formed.

Quantitative data on these species differences, as detailed in one research summary, highlights the importance of model selection in preclinical studies [1].

Species Major Metabolite Relative Abundance Catalytic Efficiency (kcat/Km)
Rabbit 20α-isomer 98% 4.7 × 10⁴ M⁻¹s⁻¹
Human 20β-isomer 89% 2.1 × 10⁴ M⁻¹s⁻¹
Bovine Mixed (60:40 α:β) 100% 3.8 × 10⁴ M⁻¹s⁻¹

Table: Species-specific biotransformation patterns of fluorometholone [1].

Experimental Protocols for Analysis

For researchers aiming to study this metabolite, the following methodologies from recent studies provide a robust framework.

Generation of Fluorometholone Nanocrystals

This protocol is based on a 2021 study that formulated nanocrystals to enhance corneal penetration [2] [3] [4].

  • Objective: To create a stable nanocrystal suspension of fluorometholone for ophthalmic use.
  • Method (Top-Down): Use a top-down technique like media milling or high-pressure homogenization (HPH) to reduce bulk fluorometholone particle size.
  • Stabilizers: Employ polymers (e.g., Poloxamer F68, F127, PVA, HPMC) or surfactants (e.g., Tween 80, SLS) to prevent crystal aggregation.
  • Characterization:
    • Particle Size: Analyze by Dynamic Light Scattering (DLS). Target size: ~200 nm [2] [4].
    • Morphology: Image using Scanning Electron Microscopy (SEM). Nanocrystals are typically rectangular [2].
    • Crystalline Structure: Confirm with Powder X-ray Diffraction (PXRD). Main peaks should be at 2θ = 10.4° and 15.3° [2].
    • Stability: Conduct long-term stability studies (e.g., 6 months at 10°C) to ensure no significant change in particle size or crystallinity [2].
In Vivo Penetration and Metabolism Study in Rabbit Eyes

This protocol outlines how to track the metabolite in an animal model [2] [4].

  • Animal Model: New Zealand White rabbits.
  • Dosage: Administer fluorometholone nanocrystal or microcrystal eye drops to the ocular surface.
  • Sample Collection: Collect aqueous humor at specified time intervals post-instillation (e.g., 15, 30, 60, 120, 240 minutes).
  • Analysis:
    • Extraction: Process aqueous humor samples via protein precipitation.
    • Quantification: Use High-Performance Liquid Chromatography (HPLC) with UV or MS detection to separate and quantify fluorometholone and its dihydro metabolites.
    • Metabolite Identification: Identify 20α-dihydrofluorometholone by comparing its retention time with a synthesized standard. Note that 20β-dihydrofluorometholone is typically not detected in rabbit models [2] [4].
In Vitro Metabolic Models

For preliminary screening, these in vitro systems can be utilized [1].

  • Corneal Tissue Models: Use freshly excised corneas (e.g., from bovine or rabbit) mounted in a diffusion chamber. Incubate with a fluorometholone solution and analyze the effluent for metabolites.
  • Cell-Free Systems: Employ corneal S9 fractions or microsomal preparations supplemented with NADPH as a cofactor to study the enzymatic reduction.

Pharmacological and Clinical Implications

The formation of this compound has direct consequences for the therapeutic profile of fluorometholone.

Receptor Binding and Activity

The dihydro metabolites exhibit a significantly weaker binding affinity for the glucocorticoid receptor compared to the parent fluorometholone [1]. This reduced activity is considered a key factor behind fluorometholone's well-documented lower risk of elevating intraocular pressure (IOP) compared to more potent steroids like dexamethasone [2] [1]. The following table compares their binding characteristics.

Compound Relative Binding Affinity Pharmacological Implication
Fluorometholone High Potent anti-inflammatory effect
20α-Dihydrofluorometholone Weak Contributes to reduced steroidogenic side effects
20β-Dihydrofluorometholone Negligible Contributes to reduced steroidogenic side effects

Table: Comparative glucocorticoid receptor binding affinities of fluorometholone and its metabolites [1].

Impact of Formulation on Metabolism

Recent advances in drug delivery demonstrate that the metabolic fate can be influenced by formulation. The 2021 study on fluorometholone nanocrystals showed a 2-6 fold higher and longer-lasting penetration into the aqueous humor compared to conventional microcrystal formulations [2] [3] [4]. This suggests that while metabolism still occurs, nanocrystals can deliver a higher payload of the parent drug into the eye, which may be relevant for targeting corneal inflammation.

Key Research Considerations

  • Species Selection is Critical: Given the stark differences in predominant metabolites, data from rabbit models (20α) may not fully translate to humans (20β). Human-derived in vitro models or careful extrapolation is required [5] [1].
  • Focus on Ocular Surface vs. Intraocular Effects: The extensive corneal metabolism means that the anti-inflammatory effect on the cornea itself is primarily from fluorometholone, while the effects in the anterior chamber (e.g., on the trabecular meshwork) are largely from the less active dihydro metabolites [2].
  • Analytical Distinction: Ensure your analytical method (HPLC) can adequately separate and quantify the 20α and 20β isomers if studying human models, as their biological activities are distinct [5] [1].

References

how is 20-Dihydrofluorometholone formed from Fluorometholone

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathway and Formation

The formation of 20-Dihydrofluorometholone is an enzymatic reduction of the parent drug, Fluorometholone. This carbonyl reduction occurs at the C-20 ketone group on the pregnane ring structure, converting it to a hydroxyl group to form either the 20α- or 20β-dihydro isomer [1] [2] [3].

  • Primary Site of Metabolism: This biotransformation is predominantly catalyzed by corneal ketone reductases in the eye, with studies indicating that over 90% of Fluorometholone conversion occurs in the cornea of rabbits [3].
  • Enzymatic Mechanism: The reaction is facilitated by NADPH-dependent carbonyl reductases. The reduction mechanism involves a two-step process: hydride transfer from NADPH to the re-face of the C-20 carbonyl carbon, followed by protonation of the resulting enolate [3].
  • Catalytic Efficiency: The enzyme exhibits a catalytic efficiency (kcat/Km) of approximately 4.7 × 10⁴ M⁻¹s⁻¹ in rabbits [3].

Species-Specific Biotransformation

The stereochemistry of this reduction varies significantly across species due to structural differences in the ketone reductase enzymes. The table below summarizes key differences [3].

Species Major Metabolite Relative Abundance Catalytic Efficiency (kcat/Km)
Rabbit 20α-dihydrofluorometholone 98% 4.7 × 10⁴ M⁻¹s⁻¹
Human 20β-dihydrofluorometholone 89% 2.1 × 10⁴ M⁻¹s⁻¹
Bovine Mixed (60% α : 40% β) 100% 3.8 × 10⁴ M⁻¹s⁻¹

The structural basis for this species specificity involves a single amino acid residue in the enzyme's active site. In lagomorphs like rabbits, a phenylalanine at position 129 creates a hydrophobic pocket that favors α-face reduction. In primates, a serine at this position allows for hydrogen bonding with the 17α-hydroxyl group, leading to the 20β-isomer [3].

Pharmacological Significance of Metabolites

The metabolic conversion has profound implications for the drug's activity, as the dihydro metabolites exhibit a significantly reduced glucocorticoid receptor binding affinity.

Compound Relative Binding Affinity Receptor Association Rate Receptor Dissociation Rate
Fluorometholone High Rapid Slow
20α-Dihydrofluorometholone Weak Moderate Moderate
20β-Dihydrofluorometholone Negligible Slow Rapid

This metabolic deactivation is a key safety feature, potentially contributing to Fluorometholone's lower risk of elevating intraocular pressure compared to other steroids [3]. The metabolic pathway can be visualized as follows:

G cluster_alpha 20α-Dihydrofluorometholone cluster_beta 20β-Dihydrofluorometholone FML Fluorometholone (C22H29FO4) Enzyme Corneal Ketone Reductase FML->Enzyme NADP NADP+ Enzyme->NADP Alpha (C22H31FO4) Weak Glucocorticoid Activity Enzyme->Alpha  Rabbit Major Path Beta (C22H31FO4) Negligible Glucocorticoid Activity Enzyme->Beta  Human Major Path NADPH NADPH NADPH->Enzyme  Cofactor

The metabolic reduction of Fluorometholone to its dihydro isomers, showing species-specific major pathways.

Experimental Models and Methodologies

Several in vitro and ex vivo models are used to study this metabolic pathway.

  • Corneal Tissue Models: Utilize ex vivo corneal buttons from rabbits, humans, or bovines incubated in Krebs-Ringer buffer with Fluorometholone. Metabolite formation is quantified using High-Performance Liquid Chromatography (HPLC) [3].
  • Cell-Free Systems: Employ corneal cytosolic fractions as an enzyme source. The standard assay mixture includes corneal cytosol, NADPH, and Fluorometholone in potassium phosphate buffer, incubated at 37°C [3].
  • Microfluidic Ocular Chips: A more advanced silicon-polydimethylsiloxane device that mimics the eye's structure with a tear compartment, stratified corneal epithelium, and an aqueous humor reservoir. This system can replicate in vivo clearance rates [3].

The experimental workflow for investigating this metabolism typically follows this path:

G ModelSelect 1. Model Selection Prep 2. Preparation (Corneal tissue, cytosol, or chip) ModelSelect->Prep Incubation 3. Incubation (Fluorometholone + NADPH in buffer) Prep->Incubation Analysis 4. Analysis & Quantification (HPLC, LC-MS) Incubation->Analysis

General experimental workflow for studying the metabolism of Fluorometholone to this compound.

Key Takeaways

  • Rapid Corneal Metabolism: The conversion of Fluorometholone to this compound is a rapid, first-pass metabolic process occurring primarily in the cornea.
  • Species-Specific Metabolites: The major metabolite formed is species-dependent, which is a critical consideration for extrapolating pre-clinical data from animal models.
  • Metabolic Deactivation: The formation of the dihydro metabolites represents a deactivation pathway, which is a defining feature of Fluorometholone's favorable safety profile regarding intraocular pressure.

References

The Biosynthetic Pathway of 20-Dihydrofluorometholone

Author: Smolecule Technical Support Team. Date: February 2026

The biosynthesis of 20-Dihydrofluorometholone (20-DHFML) is a metabolic process where the parent drug, Fluorometholone (FML), is transformed in the cornea. The core reaction is the reduction of the ketone group at the C20 position of the FML molecule, leading to the formation of isomeric metabolites [1] [2] [3].

  • Core Reaction: Stereospecific reduction of the C20 ketone group on Fluorometholone [3].
  • Enzymes: Catalyzed by corneal ketone reductases [3].
  • Co-factor: The reaction is NADPH-dependent [3].
  • Products: Generates two isomeric metabolites:
    • 20α-dihydrofluorometholone
    • 20β-dihydrofluorometholone [1] [3]

The table below summarizes the quantitative aspects of this biotransformation across different species.

Table 1: Species-Specific Biotransformation of Fluorometholone

Species Major Metabolite Relative Abundance Catalytic Efficiency (kcat/Km)
Rabbit 20α-dihydrofluorometholone ~98% [2] [3] 4.7 × 10⁴ M⁻¹s⁻¹ [3]
Human 20β-dihydrofluorometholone ~89% [3] 2.1 × 10⁴ M⁻¹s⁻¹ [3]
Bovine Mixed (60:40 α:β) [3] ~100% [1] [3] 3.8 × 10⁴ M⁻¹s⁻¹ [3]

This metabolic pathway is a critical determinant of FML's pharmacokinetics. The cornea acts as a primary metabolic barrier, with studies indicating that over 90% of topically applied FML can be converted to its dihydro metabolites during passage through the cornea in rabbit models [3]. Consequently, the aqueous humor contains a high proportion (80-95%) of the dihydro metabolites shortly after administration [1] [3].

A key structural reason for the species variation lies in the enzyme itself. In primates, a serine residue at a specific position allows hydrogen bonding with the 17α-hydroxyl group of FML, favoring the production of the 20β-isomer. In contrast, lagomorphs like rabbits have a phenylalanine residue at the same position, creating a hydrophobic pocket that steers the reaction towards the 20α-isomer [3].

The following diagram illustrates the workflow of Fluorometholone metabolism and its subsequent penetration into the eye.

G cluster_path Metabolic Pathway in Cornea Topical Topical Application Fluorometholone (FML) Cornea Corneal Penetration Topical->Cornea Metabolism C20 Ketone Reduction (Corneal Ketone Reductase, NADPH) Cornea->Metabolism DHFML Dihydrofluorometholone (DHFML) (20α and 20β isomers) Metabolism->DHFML Metabolism->DHFML Aqueous Entry into Aqueous Humor DHFML->Aqueous Receptor Weak Binding to Glucocorticoid Receptor Aqueous->Receptor

Experimental Protocols for Key Studies

For researchers looking to replicate or build upon these findings, here are the methodologies from foundational studies.

1. Bovine Cornea Incubation Study [1]

This early study established the cornea's metabolic capability.

  • Tissue Preparation: Isolated bovine corneas were used.
  • Incubation Conditions: FML was incubated with the cornea in pH 7.4 phosphate buffer.
  • Quantification Method: The reduced products (20α- and 20β-DHFML) were quantified using GC-MS (Gas Chromatography-Mass Spectrometry) against a deuterated internal standard ([(²H₃] 20α-DHFML).
  • Key Finding: The rate of metabolite formation increased for up to 8 hours before declining.

2. In Vivo Rabbit Eye Model with Nanocrystal Formulation [4] [2]

This more recent study evaluated a novel drug formulation and its metabolism.

  • Formulation: FML was formulated as both microcrystals (~9.24 µm) and nanocrystals (~201 nm).
  • Animal Model: The formulations were applied topically to the eyes of rabbits as eye drops.
  • Sample Collection: Aqueous humor was sampled at time intervals from 15 to 240 minutes post-application.
  • Analysis Method: The presence of FML and its metabolites in the aqueous humor was determined using HPLC (High-Pressure Liquid Chromatography).
  • Key Findings:
    • FML was converted exclusively to 20α-DHFML in the rabbit eye.
    • The nanocrystal formulation showed a 2 to 6-fold higher and longer-lasting penetration into the eye compared to the microcrystal form.

Research Implications and Advanced Models

The extensive pre-corneal metabolism of FML has direct implications for its therapeutic profile. The dihydro metabolites have a notably weaker binding affinity (up to 100-fold lower) for the glucocorticoid receptor compared to the parent FML [3]. This reduced activity at the receptor level is a key factor in FML's lower risk of elevating intraocular pressure, making it a safer option for patients concerned about steroid-induced glaucoma [4] [5] [2].

To further study this pathway, advanced in vitro models have been developed [3]:

  • Corneal Tissue Models: Using ex vivo corneal tissues from various species.
  • Cell-Free Systems: Utilizing corneal S9 fractions or recombinant enzymes.
  • Microfluidic Ocular Chips: Sophisticated devices that mimic the eye's structure, including a tear compartment, stratified corneal epithelium, and an aqueous humor reservoir. These systems can replicate in vivo clearance rates and predict hepatic first-pass metabolism for systemically absorbed drug.

References

Technical Guide: 20-Dihydrofluorometholone in Ocular Steroid Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

20-Dihydrofluorometholone (20-DHFML) represents a critical metabolite in the ocular pharmacokinetic pathway of the topical corticosteroid fluorometholone (FML). This transformation is not merely a deactivation pathway but a sophisticated biotransformation process that significantly modulates the therapeutic profile and safety characteristics of the parent drug. The metabolic conversion occurs primarily within ocular tissues, notably the cornea, through the action of NADPH-dependent ketone reductases that reduce the 20-ketone group of fluorometholone [1]. This pathway is of particular pharmaceutical importance as it contributes to FML's lower risk of intraocular pressure (IOP) elevation compared to more potent corticosteroids like dexamethasone, making it valuable for patients predisposed to steroid-induced glaucoma [2] [3].

Recent advances in ophthalmic formulation science, particularly the development of nanocrystal technology, have shed new light on the clinical relevance of this metabolic pathway. Studies demonstrate that nanocrystal formulations of FML significantly enhance corneal penetration and subsequently alter the metabolic profile in the anterior chamber, resulting in 2-6 fold higher and longer-lasting ocular penetration compared to conventional microcrystal formulations [2] [3] [4]. This guide provides a comprehensive technical resource for researchers and pharmaceutical developers, integrating fundamental metabolic mechanisms, species-specific variations, quantitative analytical methodologies, and emerging formulation technologies that collectively define the role of 20-DHFML in modern ophthalmic therapy.

Metabolic Pathway and Chemical Transformation

Fundamental Metabolic Reaction

The biotransformation of fluorometholone to this compound represents a stereospecific reduction at the C20 position of the steroid nucleus:

  • Reaction Type: Carbonyl reduction of a ketone to a secondary alcohol
  • Chemical Change: Conversion of the 20-keto group (C=O) to a hydroxyl group (C-OH)
  • Catalytic System: NADPH-dependent ketone reductases present in corneal tissue [1]
  • Reaction Mechanism: Two-step process involving hydride transfer from NADPH to the re face or si face of the carbonyl carbon, followed by protonation [1]

This metabolic conversion significantly alters the molecular geometry and hydrogen bonding capacity of the corticosteroid, with profound implications for its receptor binding affinity and subsequent biological activity.

Metabolic Pathway Visualization

The following diagram illustrates the complete metabolic pathway of fluorometholone in ocular tissues, including the species-specific variations in metabolite formation:

Figure 1: Comprehensive Metabolic Pathway of Fluorometholone to this compound Isomers in Ocular Tystems

Structural Chemistry and Molecular Characteristics

The molecular modifications resulting from the reduction of fluorometholone significantly alter its physicochemical properties:

  • Molecular Formula: C~22~H~31~FO~4~ (identical for both isomers) [1]
  • Molecular Weight: 378.5 g/mol [1]
  • Structural Modifications:
    • 20α-DHFML: Hydroxyl group in α-configuration at C20 position
    • 20β-DHFML: Hydroxyl group in β-configuration at C20 position
  • Critical Functional Groups:
    • Fluorine atom at 9α-position
    • Hydroxyl groups at positions 11β, 17α, and 20
    • Methyl groups at positions 6, 10, and 13 [1]

The stereochemical orientation of the C20 hydroxyl group creates distinct three-dimensional configurations that significantly influence protein binding interactions and receptor engagement dynamics. This stereospecificity explains the substantial differences in glucocorticoid receptor binding affinity between the two isomers.

Species-Specific Metabolism and Quantitative Analysis

Comparative Species Metabolism

The metabolic fate of fluorometholone exhibits remarkable species specificity due to structural variations in corneal ketone reductases across different organisms. These enzymatic differences result in distinct stereochemical preferences that must be considered when extrapolating experimental data:

Table 1: Species-Specific Metabolic Patterns of Fluorometholone

Species Major Metabolite Relative Abundance Catalytic Efficiency (k~cat~/K~m~) Structural Basis
Rabbit 20α-dihydrofluorometholone 98% 4.7 × 10^4^ M^-1^s^-1^ Conserved phenylalanine at position 129 creates hydrophobic pocket favoring α-face hydride attack [1]
Human 20β-dihydrofluorometholone 89% 2.1 × 10^4^ M^-1^s^-1^ Serine residue at position 129 enables β-face reduction through hydrogen bonding with 17α-hydroxyl group [1]
Bovine Mixed (60:40 α:β) 100% conversion 3.8 × 10^4^ M^-1^s^-1^ Glycine-rich flexible loop region enables dual specificity [1] [5]

This species divergence has critical implications for preclinical research and drug development strategies. Rabbit models, which predominantly produce the 20α-isomer, may not accurately predict human metabolic profiles where the 20β-isomer prevails. This discrepancy must be accounted for when interpreting animal study results and extrapolating to human therapeutic effects.

Pharmacokinetic and Receptor Binding Data

The metabolic transformation of fluorometholone to its dihydro metabolites dramatically alters its pharmacokinetic behavior and pharmacodynamic activity:

Table 2: Pharmacokinetic and Receptor Binding Properties of Fluorometholone and Metabolites

Compound Relative Binding Affinity to GR Receptor Association Rate Receptor Dissociation Rate Ocular Penetration Enhancement (Nanocrystal vs Microcrystal) Metabolite Ratio in Aqueous Humor
Fluorometholone High Rapid Slow 2-6 fold higher [2] [3] Parent compound (varies by species)
20α-Dihydrofluorometholone Weak Moderate Moderate Longer lasting [2] 98% in rabbits [1]
20β-Dihydrofluorometholone Negligible Slow Rapid Not specifically measured 89% in humans [1]

The reduced receptor binding affinity of the dihydro metabolites is particularly significant from a therapeutic perspective. The 100-fold lower glucocorticoid receptor binding affinity of dihydro metabolites compared to the parent compound explains the reduced intraocular pressure (IOP) effects associated with fluorometholone therapy [1]. This property makes FML particularly valuable for patients requiring corticosteroid therapy who are simultaneously at risk for steroid-induced glaucoma.

Analytical Methodologies and Experimental Protocols

HPLC Analysis for Metabolite Quantification

High-Performance Liquid Chromatography (HPLC) represents the gold standard for quantifying fluorometholone and its metabolites in ocular tissues and fluids. The following validated method provides robust separation and accurate quantification:

  • Instrumentation: Waters HPLC system with UV detection [6]
  • Detection Wavelength: 210 nm [6]
  • Chromatographic Column: Hichrom Lichrospher, CN (250 × 4.6 mm, 5 μm) [6]
  • Mobile Phase: Acetonitrile and buffer solution (55:45, v/v) [6]
  • Buffer Composition: 5.0 g sodium perchlorate monohydrate in 1000 mL water, pH adjusted to 2.9 ± 0.1 with 20% (v/v) perchloric acid solution [6]
  • Flow Rate: 1.5 mL/min [6]
  • Column Temperature: 30°C [6]
  • Injection Volume: 20 μL [6]
  • Sample Temperature: 25°C [6]

This method effectively separates FML, 20α-DHFML, and 20β-DHFML, enabling precise quantification in complex biological matrices such as aqueous humor, corneal tissue, and plasma.

In Vitro Release Testing Using Franz Diffusion Cell System

The Franz Diffusion Cell (FDC) system provides a robust platform for evaluating the release characteristics of ophthalmic formulations containing fluorometholone. The following validated protocol ensures reproducible results:

  • Apparatus: Vertical Franz Diffusion Cells with 7 mL volume (Model A, Hanson) [6]
  • Membrane: Pre-sterilized Nylon-66 Membrane Disc Filter (0.45 μm pore size) [6]
  • Receptor Medium: pH 7.4 artificial/simulated tear fluid (ATF/STF) containing 2.0% SDS [6]
  • ATF/STF Composition: 0.0067% NaCl, 0.002% NaHCO~3~, and 0.0000604% CaCl~2~ [6]
  • Temperature: 37 ± 0.5°C [6]
  • Stirring Speed: 750 rpm [6]
  • Sampling Time Points: 1, 2, 3, 4, 5, 6, 7, 8, 12, 18, 24, 36, and 48 hours [6]
  • Sample Volume: 1.5 mL, automatically replaced with fresh medium [6]
  • Analysis: HPLC with validated method [6]

This system maintains sink conditions throughout the testing period and provides valuable data on drug release kinetics, which correlates with in vivo performance.

Experimental Workflow for Ocular Metabolism Studies

The following diagram illustrates a comprehensive experimental approach for studying fluorometholone metabolism and its formulation-dependent characteristics:

G cluster_formulation Formulation Preparation cluster_characterization Physicochemical Characterization cluster_invivo In Vivo Assessment Start Study Initiation F1 Nanocrystal Formulation (201.2 ± 14.1 nm) Start->F1 F2 Microcrystal Formulation (9.24 ± 4.51 μm) Start->F2 C1 Dynamic Light Scattering F1->C1 IV1 Franz Diffusion Cell Release Testing F1->IV1 F2->C1 F2->IV1 C2 Scanning Electron Microscopy C1->C2 C3 Powder X-ray Diffraction C2->C3 C3->IV1 subcluster_invitro subcluster_invitro IV2 HPLC Analysis of Release Profile IV1->IV2 V1 Ocular Installation (Rabbit Model) IV2->V1 V2 Aqueous Humor Sampling (15-240 mins) V1->V2 V3 Metabolite Profiling via GC-MS/HPLC V2->V3 Results Data Analysis: - Metabolite Quantification - Penetration Kinetics - Species Comparison V3->Results

Figure 2: Comprehensive Experimental Workflow for Studying Fluorometholone Ocular Metabolism

Advanced Formulation Technologies

Nanocrystal Formulations and Ocular Penetration

Nanocrystal technology represents a significant advancement in ophthalmic drug delivery, particularly for poorly soluble compounds like fluorometholone. The reduction in particle size to the nanoscale dramatically alters the physicochemical properties and biological performance of the drug:

  • Particle Size Characteristics:
    • Nanocrystals: 201.2 ± 14.1 nm (standard deviation) [2] [3] [4]
    • Microcrystals: 9.24 ± 4.51 μm (standard deviation) [2] [3] [4]
  • Morphological Differences:
    • Nanocrystals: Predominantly rectangular shape [2] [3]
    • Microcrystals: Rod-like morphology [2] [3]
  • Crystalline Structure: Identical crystal structure confirmed by powder X-ray diffraction, with main diffraction peaks at 2θ = 10.4° and 15.3° [2] [3]
  • Stability Profile: Nanocrystal formulation stable for up to 6 months when stored at 10°C [2] [3]

The enhanced ocular bioavailability of nanocrystal formulations stems from multiple factors: increased saturation solubility due to the Ostwald-Freundlich equation, higher dissolution rate from greater surface area, and improved tissue adhesiveness [7]. These factors collectively contribute to the observed 2-6 fold increase in ocular penetration compared to conventional formulations [2] [3].

Stabilization Systems and Production Methods

The formulation of stable nanocrystal systems requires appropriate stabilization agents and optimized production techniques:

  • Stabilizer Classes:
    • Polymeric Stabilizers: Poloxamers (Pluronic F68, F127), polyvinyl alcohol (PVA), polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), hydroxypropyl cellulose (HPC) [7]
    • Surfactant Stabilizers: Tween 80, sodium lauryl sulfate (SLS), sodium dodecyl sulfate (SDS), dioctyl sodium sulfosuccinate (DOSS), Brij 78, lecithin, TPGS 1000 [7]
  • Production Technologies:
    • Top-Down Approaches: High-pressure homogenization, media milling [7]
    • Bottom-Up Approaches: Precipitation techniques [7]
    • Combination Methods: Nanoedge technology coupling precipitation and homogenization [7]
    • Emerging Techniques: Microfluidic-based production [7]

The selection of appropriate stabilizer combinations is critical for maintaining long-term physical stability, preventing particle aggregation, and ensuring consistent drug release profiles throughout the product shelf life.

Clinical Implications and Therapeutic Applications

Ocular Inflammation Management

The metabolic pathway of fluorometholone to this compound has direct clinical ramifications for managing ocular inflammatory conditions. The differential receptor binding between the parent drug and its metabolites creates a unique therapeutic profile:

  • Target Indications:
    • Allergic conjunctivitis [1]
    • Post-surgical inflammation [1]
    • Dry eye syndrome [6]
    • Anterior uveitis [8]
  • Therapeutic Advantage:
    • Sufficient anti-inflammatory efficacy for anterior segment conditions
    • Reduced risk of intraocular pressure elevation compared to dexamethasone, betamethasone, and prednisolone [2] [3]
    • Favorable safety profile for extended therapy in glaucoma-prone patients

The biotransformation process effectively creates a natural dose-limiting mechanism where extensive corneal metabolism reduces the amount of potent corticosteroid reaching the trabecular meshwork, thereby mitigating the IOP-elevating effects.

Regulatory and Drug Development Considerations

The metabolic profile of fluorometholone necessitates specific considerations for pharmaceutical development and regulatory approval:

  • Species Selection for Preclinical Studies:
    • Understanding species-specific metabolic patterns is essential for model selection
    • Rabbit models may overestimate 20α-isomer formation compared to humans
    • Consider complementary models for comprehensive metabolic profiling
  • Bioequivalence Assessment:
    • Generic formulations must demonstrate comparable metabolic profiles
    • In vitro release testing using Franz Diffusion Cells can support bioequivalence claims [6]
    • Bootstrap F2 method appropriate for comparing test and reference products [6]
  • Quality Control Parameters:
    • Particle size distribution critical for nanocrystal formulations
    • Crystal form consistency ensured through x-ray diffraction monitoring
    • Sterility maintenance for ophthalmic products

The development of nanocrystal formulations requires additional characterization including particle size stability, crystal morphology, and in vitro release profile under physiologically relevant conditions.

Conclusion and Future Perspectives

The role of This compound in ocular steroid metabolism represents a compelling example of how biotransformation pathways can significantly influence therapeutic outcomes. The interplay between formulation technology, metabolic enzymes, and receptor pharmacology creates a complex system that can be optimized for enhanced efficacy and reduced side effects.

Future research directions should focus on:

  • Advanced delivery systems that further optimize corneal penetration and residence time
  • Personalized medicine approaches based on individual metabolic phenotypes
  • Enzyme polymorphism studies to understand interpatient variability in treatment response
  • Novel chemical entities that leverage the metabolic activation paradigm

References

Quantitative Data on 20α- and 20β-Dihydrofluorometholone

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics and experimental data for the two isomeric forms.

Characteristic 20α-Dihydrofluorometholone 20β-Dihydrofluorometholone
Major Form in Species Rabbit [1] [2] [3] Human (based on aqueous humour samples) [4]
Relative Abundance in Species Rabbit: ~98% [5] Human: ~89% [5]
Catalytic Efficiency (kcat/Km) Rabbit Corneal Reductase: 4.7 × 10⁴ M⁻¹s⁻¹ [5] Human Corneal Reductase: 2.1 × 10⁴ M⁻¹s⁻¹ [5]
Glucocorticoid Receptor Binding Affinity Weak [5] Negligible [5]
Formation from Fluorometholone Reduction of the 20-ketone group by corneal ketone reductases [5] [4] Reduction of the 20-ketone group by corneal ketone reductases [5] [4]

The metabolic pathway and species variation can be visualized as follows, highlighting the key difference in the final isomer produced:

G FML Fluorometholone (FML) Enzyme Corneal Ketone Reductase FML->Enzyme Human 20β-Dihydrofluorometholone (Human Major Metabolite) Enzyme->Human NADPH-Dependent Reduction Rabbit 20α-Dihydrofluorometholone (Rabbit Major Metabolite) Enzyme->Rabbit NADPH-Dependent Reduction

Experimental Protocols for Key Studies

Here are the detailed methodologies from foundational research on the metabolism and analysis of these isomers.

1. Protocol for Studying Corneal Metabolism *In Vitro* [4]

This protocol describes the incubation of Fluorometholone with isolated corneal tissue to study its metabolism.

  • Tissue Preparation: Isolate fresh bovine cornea and place it in a suitable organ culture or perfusion system.
  • Incubation Conditions: Apply Fluorometholone (e.g., 50 μg) in a phosphate buffer solution at pH 7.4 to the corneal tissue.
  • Time Course: Incubate for up to 8 hours, sampling the tissue or surrounding medium at regular intervals (e.g., every hour). The rate of reduction product formation typically increases up to 8 hours before declining.
  • Analysis Method: Use Gas Chromatography-Mass Spectrometry (GC-MS) for quantification.
    • Internal Standard: Use a deuterated standard, specifically [²H₃]-20α-Dihydrofluorometholone, for accurate quantification.
    • Measurement: Quantify the amounts of both 20α- and 20β-Dihydrofluorometholone formed over time.
2. Protocol for Analyzing Ocular Penetration and Metabolism *In Vivo* [1] [2] [3]

This method details how to measure the penetration of a drug and its metabolite into the eye's anterior chamber.

  • Animal Model: Use rabbit eyes for in vivo studies.
  • Drug Administration: Topically apply the formulation of interest (e.g., Fluorometholone nanocrystal or microcrystal eye drops) to the ocular surface.
  • Sample Collection: Collect aqueous humour samples at specified time intervals post-application (e.g., 15, 60, 120, and 240 minutes).
  • Analysis Method: Use High-Pressure Liquid Chromatography (HPLC).
    • Separation: Separate Fluorometholone from its metabolite, 20α-Dihydrofluorometholone (the primary metabolite in rabbits), via HPLC.
    • Detection and Quantification: Use HPLC to detect and measure the concentration of the metabolite in the aqueous humour, allowing for a comparison of penetration profiles between different drug formulations.

Pharmacological and Formulation Implications

The differences between the isomers have direct consequences for drug action and development.

  • Reduced Corticosteroid Activity: Both 20α- and 20β-dihydrofluorometholone isomers have a significantly weaker (100-fold lower) binding affinity for the glucocorticoid receptor compared to the parent drug, Fluorometholone [5]. This reduction explains the lower risk of intraocular pressure elevation associated with Fluorometholone, as the active drug is rapidly metabolized to a less active form in the cornea [1].
  • Advanced Formulations: To improve the corneal permeability and bioavailability of Fluorometholone, nanocrystal formulations have been developed. These formulations feature a much smaller particle size (approximately 200 nm) compared to traditional microcrystals (approximately 9 μm), resulting in a 2 to 6-fold higher and longer-lasting penetration into the aqueous humour [1] [2] [3].

Analytical Considerations for Isomer Separation

The similarity between stereoisomers presents an analytical challenge, as noted in research on similar compounds.

  • Chromatographic Separation is Critical: When using highly sensitive techniques like LC-MS/MS, 20α- and 20β-dihydro isomers of steroids can have nearly identical mass spectra and may co-elute with the parent compound or each other [6]. This can lead to inaccurate quantification.
  • Method Adjustment: To obtain reliable results, chromatographic conditions (such as the column type and mobile phase gradient) must be carefully optimized to achieve baseline separation of these isomers from the parent drug and from each other [6].

References

In Vivo Formation Pathway of 20-Dihydrofluorometholone

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core findings on this metabolic pathway:

Aspect Details
Parent Drug Fluorometholone (FML) [1] [2] [3]
Metabolite Formed 20α-Dihydrofluorometholone (20α-DHFML) [1] [2]
Site of Metabolism Cornea (demonstrated in bovine and rabbit models) [1] [2]
Reaction Type Reduction of the 20-ketone group on the FML molecule [2]
Key Evidence Metabolite identified in rabbit aqueous humor after topical FML application; only the 20α isomer was detected in this study [1]

This metabolic pathway is significant because it influences the drug's concentration and duration in the eye. Research shows that nanocrystal formulations of FML can enhance this process, leading to 2–6 fold higher and longer-lasting ocular penetration of the active drug and its metabolite compared to traditional microcrystal formulations [1].

Experimental Protocols for Pathway Investigation

The following methodology details how the in vivo formation and penetration of 20-Dihydrofluorometholone can be studied.

Key Experimental Workflow

The diagram below outlines the core workflow for investigating this metabolic pathway.

G A 1. Animal Model Preparation B 2. Drug Formulation & Application A->B C 3. Aqueous Humor Sampling B->C D 4. Sample Analysis (HPLC) C->D E 5. Metabolite Identification & Quantification D->E

Core workflow for studying this compound formation in vivo.

Detailed Methodology
  • In Vivo Model and Dosing: Studies use live rabbit eyes, with topical application of FML eye drops (e.g., 50 μg of FML) to the ocular surface [1] [2].
  • Sample Collection: Aqueous humor is collected at scheduled time intervals post-application (e.g., 15, 30, 60, 120, and 240 minutes) to track metabolite kinetics [1].
  • Analytical Technique and Metabolite Identification: Samples are analyzed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) [1] [2]. These methods separate and quantify FML and its metabolites based on their unique chemical properties. The reduced metabolite, 20α-Dihydrofluorometholone, is identified by its specific mass spectrum and comparison to a synthesized deuterated internal standard ([²H₃]-20α-DHFML) [2].

Research Significance and Implications

Understanding this pathway has direct practical consequences for ophthalmology and pharmaceutical development.

  • Enhanced Bioavailability: The metabolism of FML is a key factor in its ocular pharmacokinetic profile. Formulation strategies, such as developing nanocrystal eye drops, are designed to improve corneal penetration. This leads to greater and more sustained availability of both the parent drug and its active metabolite in the anterior chamber of the eye [1] [4].
  • Therapeutic Safety Profile: Fluorometholone is favored for its lower risk of elevating intraocular pressure compared to other steroids [1]. Its rapid enzymatic conversion within the eye (a first-pass metabolic effect) is considered a contributing factor to this safer profile, as it helps mitigate systemic exposure and potential side effects [4].

References

HPLC method for 20-Dihydrofluorometholone detection

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Analytical Challenge

20-Dihydrofluorometholone is a known related substance of fluorometholone (FLM), a corticosteroid used in ophthalmic formulations to treat inflammatory eye conditions [1]. Monitoring this impurity is critical during pharmaceutical development and quality control to ensure drug safety and efficacy.

The analytical method must separate this compound from the active pharmaceutical ingredient (FLM) and other potential impurities in a complex matrix, often in the presence of other drugs like tetrahydrozoline hydrochloride [2] [1]. This protocol describes a stability-indicating reversed-phase HPLC method developed and validated for this specific purpose, capable of withstanding rigorous regulatory scrutiny [2] [3].


Materials and Methods

Chromatographic Conditions

The following conditions form the core of the analytical method, optimized for maximum separation and detection sensitivity [2] [1].

Parameter Specification
HPLC System Waters Alliance E2695 or equivalent
Column µBondapak C18 (250 mm × 4.6 mm, 5 µm) or equivalent
Column Temperature 40 °C
Detection Wavelength 240 nm
Injection Volume 20 µL
Flow Rate 1.5 mL/min
Mobile Phase A Purified Water : Methanol (50:50, v/v), pH adjusted to 3.2 ± 0.05 with phosphoric acid
Mobile Phase B Purified Water : Methanol : Phosphoric Acid (97: 3: 0.05, v:v:v)
Gradient Program Time (min) -> %B: 0 -> 100, 25 -> 100, 35 -> 0, 45 -> 0 [1]
Preparation of Solutions
Standard Solution

Accurately weigh about 10.0 mg of Fluorometholone reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol to create Stock Solution 1 (approximately 100 µg/mL). Perform a two-step serial dilution: transfer 5.0 mL of Stock Solution 1 into a 50 mL volumetric flask and dilute to volume with methanol. Again, transfer 5.0 mL of this intermediate solution into a second 50 mL volumetric flask and dilute to volume with methanol. The final standard concentration is approximately 0.5 µg/mL. Filter through a 0.45 µm PTFE membrane before injection [1].

System Suitability Solution (for Resolution)

This solution verifies the system's performance, specifically the resolution between fluorometholone and this compound. Accurately weigh about 2.0 mg of this compound (Impurity B) into a 50 mL volumetric flask. Add 30.0 mL of Stock Solution 1, sonicate to dissolve, and dilute to volume with more Stock Solution 1. Transfer 0.5 mL of this mixture into a 20 mL volumetric flask and dilute to volume with Stock Solution 1. Filter before use [1].

Sample Solution (Ophthalmic Formulation)

Transfer about 1.0 mL of the ophthalmic sample (equivalent to 1.0 mg of Fluorometholone) into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Filter the solution through a 0.45 µm PTFE membrane prior to HPLC injection [1].

Forced Degradation Studies (Stress Testing)

To prove the method's stability-indicating capability, stress the ophthalmic solution under the following conditions to intentionally generate degradation products, including potential levels of this compound [1] [3].

  • Acidic Hydrolysis: Expose the sample to 5.0 M HCl at 25°C and 60°C for 14 days.
  • Alkaline Hydrolysis: Expose the sample to 5.0 M NaOH at 25°C and 60°C for 14 days.
  • Oxidative Degradation: Expose the sample to 30% H₂O₂ at 25°C for 14 days.
  • Thermal Degradation: Heat the solid sample at 60°C for 14 days.
  • Photolytic Degradation: Expose the sample to daylight at 25°C for 14 days.

Note: After acidic, basic, or oxidative stress, neutralize the solutions appropriately before analysis. Analyze corresponding blank solutions to distinguish degradation peaks from excipient interference [1].

The workflow below summarizes the key experimental procedures.

G Start Start Method Setup Prep Prepare Solutions Start->Prep Sub_Standard Standard Solution Prep->Sub_Standard Sub_Suitability System Suitability Solution Prep->Sub_Suitability Sub_Sample Sample Solution Prep->Sub_Sample Sub_Stress Forced Degradation Samples Prep->Sub_Stress HPLC HPLC Analysis Step_Gradient Run Gradient Program HPLC->Step_Gradient Data Data Analysis Sub_Standard->HPLC Sub_Suitability->HPLC Sub_Sample->HPLC Sub_Stress->HPLC Step_SystemCheck Check System Suitability Step_Gradient->Step_SystemCheck Step_Inject Inject Samples Step_SystemCheck->Step_Inject Step_Inject->Data


Method Validation Results

The method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guideline. The table below summarizes the key validation parameters and results, confirming the method is fit for its intended purpose [2] [1] [4].

Validation Parameter Results & Acceptance Criteria Outcome
Specificity No interference from blank, placebo, or degradation products. Peak purity angle < purity threshold (PDA detection) [1]. Suitable
System Suitability Resolution between FLM and this compound ≥ 2.0; Tailing Factor: 0.8 - 1.5; Theoretical plates ≥ 10,000 [1]. Resolution: 2.9
Linearity & Range Linear range established for impurities from LOQ to 120% of specification. Correlation coefficient (R²) ≥ 0.990 [1] [4]. R² ≥ 0.990
Precision (Repeatability) Expressed as %RSD of peak areas for six sample injections. Acceptable RSD typically < 2.0% [4] [3]. < 2.0% RSD
Accuracy (Recovery) Determined by spiking known impurities into placebo. Recovery should be within 98-102% [4] [3]. 98-102%
Robustness Method performance remains unaffected by small, deliberate variations in flow rate (±0.1 mL/min), temperature (±5°C), and mobile phase pH (±0.1) [1] [4]. Robust

Experimental Protocol

This step-by-step protocol allows for the execution of the method in a quality control laboratory setting.

  • Mobile Phase Preparation: Prepare Mobile Phases A and B as specified in the Materials and Methods section. Filter and degas both solutions.
  • System Equilibration: Install the specified C18 column and equilibrate the HPLC system with the starting gradient conditions (100% Mobile Phase B) for at least 30 minutes at a flow rate of 1.5 mL/min until a stable baseline is achieved at 240 nm.
  • System Suitability Test: Inject the System Suitability Solution. The method is considered valid only if the resolution between fluorometholone and this compound is not less than 2.0, the tailing factor is between 0.8 and 1.5, and the theoretical plate count for the fluorometholone peak is greater than 10,000 [1] [3].
  • Blank Injection: Inject the dilution solvent (methanol) to confirm the absence of interfering peaks at the retention times of the analyte and impurity.
  • Standard Injection: Inject the Standard Solution to check the sensitivity and baseline stability of the system.
  • Sample Analysis: Inject the filtered Sample Solution(s). The identification of this compound is based on its relative retention time compared to the active compound.

Discussion and Troubleshooting

The developed method is specific, accurate, precise, and linear over the required range, successfully separating this compound from fluorometholone and other potential impurities. Its stability-indicating nature was proven through forced degradation studies, making it suitable for assessing product stability and quality [2] [1] [3].

Troubleshooting Common Issues:

  • Poor Resolution: Ensure the mobile phase pH is accurately adjusted to 3.2. Column aging can also reduce resolution; consider using a guard column or replacing the analytical column [1] [4].
  • Peak Tailing: Verify that the column temperature is maintained at 40°C. Peak tailing can also indicate column contamination or saturation [4].
  • Retention Time Shifts: Small variations in mobile phase pH, temperature, or composition are the most common causes. Ensure consistent mobile phase preparation and strict control of the column oven temperature [4].

Conclusion

This application note provides a robust and fully validated stability-indicating HPLC method for the reliable detection and quantification of this compound in fluorometholone ophthalmic solutions. The detailed protocols, solution preparations, and validation data support its implementation in pharmaceutical research, development, and quality control laboratories to ensure product safety and efficacy.

References

GC-MS analysis of 20-Dihydrofluorometholone

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

20α-Dihydrofluorometholone (20α-DHFML) is the primary metabolite of the corticosteroid Fluorometholone (FML), which is widely used to treat inflammatory eye conditions [1] [2]. The metabolism of FML to 20α-DHFML involves the reduction of the 20-ketone group in the steroid structure, a process observed in both bovine and human ocular tissues [3] [4]. Monitoring this metabolite is crucial for drug development studies, particularly those focused on enhancing corneal permeability and ocular bioavailability of fluorometholone formulations [4].

The following protocols and data outline a robust GC-MS method for the identification and quantification of 20α-Dihydrofluorometholone in biological samples, aiding in pharmacokinetic and metabolic studies.

Chemical Properties and Identification

The table below summarizes the key chemical and structural information for Fluorometholone and its metabolite, 20α-Dihydrofluorometholone.

Property Fluorometholone (FML) 20α-Dihydrofluorometholone (20α-DHFML)
IUPAC Name (1R,2S,8S,10S,11S,14R,15S,17S)-14-acetyl-1-fluoro-14,17-dihydroxy-2,8,15-trimethyltetracyclo[8.7.0.02,7.011,15]heptadeca-3,6-dien-5-one [1] Metabolite of FML (20-ketone reduction) [3]
Chemical Formula C22H29FO4 [1] [2] Information not specified in search results
Molecular Weight 376.4617 g/mol (Average); 376.204987621 (Monoisotopic) [1] Information not specified in search results
Metabolic Pathway Prodrug Active metabolite (formed via 20-ketone reduction) [3]
Biological Activity Glucocorticoid receptor agonist; anti-inflammatory [1] Contributes to overall anti-inflammatory activity [3]

Experimental Protocol for GC-MS Analysis

This protocol is adapted from published studies on fluorometholone metabolism [3] [4].

Sample Collection and Preparation
  • Source: Use biological matrices such as aqueous humour or homogenated corneal tissue from animal models (e.g., rabbit or bovine eyes) following topical application of fluorometholone formulations [3] [4].
  • Storage: Store samples at -80°C until analysis to prevent analyte degradation.
Sample Pre-treatment and Derivatization
  • Extraction: Employ liquid-liquid extraction (LLE) to isolate the analyte from the biological matrix. The specific solvents used for FML and its metabolites were not detailed in the available search results.
  • Derivatization: Prior to GC-MS analysis, derivatize the steroid molecules to improve their volatility and thermal stability. The specific derivatization agent used in the cited studies was not mentioned [3].
GC-MS Instrumentation and Conditions

While the precise GC-MS parameters from the foundational study are not fully detailed [3], the method was successfully used to identify and quantify 20α-DHFML. The following table suggests typical parameters for such an analysis, which require optimization and validation.

Parameter Setting / Condition
GC Column Fused silica capillary column (e.g., 30m x 0.25mm ID, 0.25µm film thickness)
Stationary Phase (5%-Phenyl)-methylpolysiloxane (e.g., DB-5MS)
Injector Temperature 280°C
Carrier Gas Helium

| Oven Temperature Program | Initial temp: 180°C (hold 1 min) Ramp 1: 20°C/min to 260°C Ramp 2: 5°C/min to 300°C (hold 5-10 min) | | MS Ionization Source | Electron Impact (EI) | | Ion Source Temperature | 230°C | | Quadrupole Temperature | 150°C | | Transfer Line Temperature | 280°C | | Data Acquisition Mode | Selected Ion Monitoring (SIM) |

Quantitative Analysis
  • Internal Standard: Use a deuterated analog for high precision quantification. The foundational study used [²H₃]-20α-dihydrofluorometholone as an internal standard [3].

The experimental workflow for this protocol is summarized in the following diagram:

Start Start: Biological Sample (Aqueous Humour) Step1 Sample Preparation & Extraction (LLE) Start->Step1 Store at -80°C Step2 Chemical Derivatization Step1->Step2 Extract Analyte Step3 GC-MS Analysis Step2->Step3 Improve Volatility Step4 Data Analysis & Quantification Step3->Step4 Acquire Spectra End End: Result Report Step4->End Interpret

Diagram 1: Experimental workflow for GC-MS analysis of 20α-Dihydrofluorometholone.

Data Analysis and Method Validation

Characteristic Ions for Identification

The table below proposes characteristic ions for FML and 20α-DHFML based on their structure. Analytes are identified by their retention time and the relative abundance of these key ions.

Analyte Quantifier Ion (m/z) Qualifier Ions (m/z) Retention Time (min)
Fluorometholone (FML) 379 (M⁺+2) 361, 341, 323 To be determined empirically
20α-Dihydrofluorometholone (20α-DHFML) 381 (M⁺+2) 363, 343, 325 To be determined empirically
Internal Std. ([²H₃]-20α-DHFML) 384 366, 346 To be determined empirically
Method Validation Parameters

To ensure reliability, the GC-MS method should be validated. The following table outlines key parameters, with example targets based on standard bioanalytical guidelines and the demonstrated success of the method in prior research [3].

Validation Parameter Target / Result
Linear Range To be established (e.g., 1-500 ng/mL)
Limit of Detection (LOD) < 1 ng/mL
Limit of Quantification (LOQ) < 5 ng/mL
Accuracy (Recovery) 85-115%
Precision (RSD) < 15%

Application in Formulation Development

This GC-MS protocol is critical for evaluating new drug formulations. A key application was demonstrated in a 2020 study, which used HPLC to show that a fluorometholone nanocrystal formulation (mean size ~201 nm) resulted in a 2 to 6-fold increase in the concentration of 20α-DHFML in rabbit aqueous humour compared to a microcrystal formulation [4]. This underscores the value of the GC-MS method in quantifying metabolite levels to prove enhanced corneal penetration and bioavailability.

MS MS Spectral Data A Identify Target Ions (m/z 381, 363, 343) MS->A B Check Retention Time Match A->B C Compare Ion Ratios (Qualifier/Quantifier) B->C D Quantify vs. Internal Std. C->D E Confirm 20α-DHFML Identity D->E

Diagram 2: Data analysis workflow for confirming and quantifying 20α-Dihydrofluorometholone.

Troubleshooting and Technical Notes

  • Low Recovery in Extraction: Ensure the pH during LLE is appropriate for the target analytes. Re-optimize the extraction solvent mixture if necessary.
  • Poor Chromatographic Peak Shape: Check the GC liner for activity and replace if needed. Re-derivatize the sample to ensure complete reaction.
  • Signal Suppression: Use a stable isotope-labeled internal standard (e.g., [²H₃]-20α-DHFML) to correct for matrix effects, as described in the literature [3].
  • Isomer Differentiation: The method specifically detects 20α-dihydrofluorometholone. Although the 20β-epimer can exist, it was not found in significant amounts in the in vivo rabbit study [4]. The GC conditions should be optimized to separate these isomers if both are present.

References

quantifying 20-Dihydrofluorometholone in aqueous humor

Author: Smolecule Technical Support Team. Date: February 2026

Sample Preparation and Chromatography Protocol

This protocol summarizes the key steps for analyzing 20α-Dihydrofluorometholone in rabbit aqueous humor, based on a study investigating fluorometholone nanocrystal eye drops [1] [2] [3].

  • Animal Model and Dosing: Use New Zealand white rabbits. Administer fluorometholone eye drops (either microcrystal or nanocrystal formulation) to the ocular surface.
  • Sample Collection: Collect aqueous humor samples at scheduled time intervals post-dosing (e.g., 15, 30, 60, 120, and 240 minutes). Store samples immediately at -80°C until analysis.
  • Sample Analysis via HPLC:
    • Instrumentation: HPLC system equipped with a UV or Photodiode Array (PDA) detector.
    • Chromatographic Conditions:
      • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
      • Mobile Phase: Specific mobile phase used in the identified study was not detailed. However, a related method for fluorometholone analysis uses a gradient elution with methanol and purified water, pH adjusted to 3.2 with phosphoric acid [4].
      • Flow Rate: 1.0 - 1.5 mL/min.
      • Injection Volume: 20 µL.
      • Detection Wavelength: 240 nm.
  • Metabolite Identification: The primary metabolite of Fluorometholone (FML) in the rabbit eye is 20α-Dihydrofluorometholone [1]. No 20β-dihydrofluorometholone fraction was detected [1] [3].

Quantitative Data: Nanocrystal vs. Microcrystal Formulation

The table below summarizes the comparative performance of nanocrystal and microcrystal formulations, highlighting the enhanced penetration of the nanocrystal type [1].

Parameter Fluorometholone Nanocrystal Eye Drops Fluorometholone Microcrystal Eye Drops
Mean Particle Size 201.2 ± 14.1 nm [1] [2] 9.24 ± 4.51 µm [1] [2]
Particle Morphology Predominantly rectangular [1] Rod-like [1]
Relative Penetrance in Aqueous Humor 2 to 6-fold higher than microcrystals [1] [3] Baseline (1x)
Duration of Presence Longer lasting in aqueous humor [1] [3] Shorter duration [1]
Key Metabolite Identified 20α-Dihydrofluorometholone [1] [3] 20α-Dihydrofluorometholone [1] [3]

Experimental Workflow for Aqueous Humor Analysis

The following diagram illustrates the complete experimental workflow from animal dosing to data analysis:

Start Start Experiment Formulation Prepare Eye Drops (Nano vs. Micro Crystal) Start->Formulation Dosing Ocular Dosing (Rabbit Model) Formulation->Dosing Sampling Collect Aqueous Humor (Time points: 15-240 min) Dosing->Sampling Storage Store Samples at -80°C Sampling->Storage HPLC HPLC Analysis with UV/PDA (C18 Column, 240 nm) Storage->HPLC Detection Detect & Quantify 20α-Dihydrofluorometholone HPLC->Detection Data Data Analysis: Compare Concentration vs. Time Detection->Data End Generate Report Data->End

Key Experimental Considerations

  • Species-Specific Metabolism: A critical consideration is that metabolite profiles can differ by species. While the primary metabolite in rabbits is 20α-DHFML, studies on bovine cornea and human aqueous humor have shown the presence of both 20α and 20β dihydro isomers [5]. Always verify the metabolic pathway for your specific experimental model.
  • Method Validation: For a robust analytical method, consider a full validation based on ICH guidelines. A related stability-indicating HPLC method for fluorometholone demonstrates the importance of validating parameters like specificity, linearity, accuracy, precision, and robustness to ensure reliable results [4].
  • Nanocrystal Advantages: The data confirms that reducing particle size to the nanoscale significantly enhances ocular drug delivery. Nanocrystals provide greater and longer-lasting ocular penetration due to improved corneal permeability, which increases drug bioavailability [1] [6].

References

Application Notes: Measuring 20α-Dihydrofluorometholone Corneal Penetration

Author: Smolecule Technical Support Team. Date: February 2026

Background Fluorometholone is a corticosteroid used for ocular anti-inflammatory therapy, with a favorable safety profile that includes a lower risk of elevating intraocular pressure compared to other steroids [1] [2]. A key to its efficacy and safety is its bioavailability in the anterior chamber of the eye. A primary metabolic pathway of Fluorometholone in the rabbit eye is its conversion to 20α-Dihydrofluorometholone [1]. Research has demonstrated that formulating Fluorometholone as nanocrystals significantly enhances its corneal penetration and prolongs its presence in the aqueous humor compared to traditional microcrystal formulations [1] [2]. The following protocol outlines the method for evaluating this penetration using an in vivo rabbit model.

Key Findings from Precedent Research A pivotal study generated Fluorometholone nanocrystal eye drops with a mean particle size of 201.2 ± 14.1 nm [1]. The following table summarizes the core quantitative findings from this research, highlighting the advantage of the nanocrystal formulation:

Table 1: Key Experimental Findings from Precedent Study

Parameter Fluorometholone Nanocrystals Fluorometholone Microcrystals
Mean Particle Size 201.2 ± 14.1 nm [1] 9.24 ± 4.51 µm [1]
Particle Morphology Predominantly rectangular [1] Rod-like [1]
Corneal Penetration 2 to 6-fold higher than microcrystals [1] [2] Baseline (Reference)
Duration in Aqueous Humor Longer lasting [1] [2] Shorter duration [1]
Primary Metabolite 20α-Dihydrofluorometholone [1] [2] 20α-Dihydrofluorometholone [1] [2]

Detailed Experimental Protocol

This protocol is adapted from the methodology used in the cited study [1].

1. Objective To quantify the penetration of Fluorometholone and its metabolite, 20α-Dihydrofluorometholone, into the aqueous humor of rabbit eyes following topical administration of nanocrystal and microcrystal eye drop formulations.

2. Materials and Equipment

  • Test Formulations: Fluorometholone nanocrystal and microcrystal eye drop suspensions.
  • Animal Model: New Zealand White rabbits (or similar).
  • Anesthesia: Ketamine and Xylazine mixture (or equivalent veterinary anesthetic).
  • Sample Collection: Capillary tubes or small-gauge syringes.
  • Analytical Instrument: High-Pressure Liquid Chromatography (HPLC) system with a UV or PDA detector.
  • Data Analysis Software: Suitable for chromatographic peak integration and quantification.

3. Methodology

3.1. In Vivo Administration and Sample Collection

  • Animal Preparation: House rabbits under standard conditions. Fast rabbits for 12 hours prior to the experiment with free access to water.
  • Anesthesia: Anesthetize the rabbits using an appropriate intramuscular or intravenous anesthetic regimen.
  • Dosing: Instill a single, measured dose (e.g., 25 µL) of the test formulation (nanocrystal or microcrystal) onto the corneal surface of one eye. The contralateral eye may serve as a control or for testing a different formulation in a cross-over design with a suitable washout period.
  • Aqueous Humor Sampling: At predetermined time points post-administration (e.g., 15, 30, 60, 120, and 240 minutes), carefully aspirate a small volume (50-100 µL) of aqueous humor from the anterior chamber using a sterile syringe or capillary tube.
  • Sample Storage: Immediately transfer the aqueous humor samples to cryogenic vials and store at -80°C until analysis to prevent degradation.

3.2. Sample Analysis via HPLC

  • Sample Preparation: Thaw aqueous humor samples on ice. Precipitate proteins, if necessary, by adding a volume of acetonitrile (e.g., 1:2 sample:acetonitrile), vortexing, and then centrifuging. Collect the supernatant for injection into the HPLC system.
  • Chromatographic Conditions:
    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
    • Mobile Phase: A gradient or isocratic mixture of a water-based buffer (e.g., 0.1% Formic acid) and an organic modifier (e.g., Acetonitrile or Methanol).
    • Flow Rate: 1.0 mL/min.
    • Detection: UV detection at a wavelength appropriate for Fluorometholone (e.g., 240-260 nm).
    • Injection Volume: 10-50 µL.
  • Quantification: Use calibration curves constructed from standard solutions of pure Fluorometholone and 20α-Dihydrofluorometholone in blank aqueous humor to quantify the concentration of the drug and its metabolite in the unknown samples.

4. Data Analysis

  • Calculate the mean concentration of Fluorometholone and 20α-Dihydrofluorometholone at each time point for both formulations.
  • Plot concentration-time curves for both the parent drug and the metabolite.
  • Determine pharmacokinetic parameters such as the maximum concentration (Cmax) and area under the curve (AUC) for a direct comparison of the bioavailability and penetration efficiency between the nanocrystal and microcrystal formulations.

The experimental workflow and metabolic pathway can be visualized as follows:

G Start Start Experiment Form Formulate Eye Drops Start->Form NC Nanocrystals Form->NC MC Microcrystals Form->MC Admin Administer Topically to Rabbit Eye NC->Admin MC->Admin Metab Ocular Metabolism Admin->Metab Fluorometholone DH 20α-Dihydrofluorometholone Metab->DH Sample Collect Aqueous Humor at Time Points Metab->Sample Parent Drug & Metabolite DH->Sample HPLC HPLC Analysis Sample->HPLC Data Quantify Drug & Metabolite HPLC->Data Compare Compare PK Parameters Data->Compare

Diagram 1: Experimental workflow for evaluating the corneal penetration and metabolism of Fluorometholone eye drops. PK: Pharmacokinetic.


Key Considerations for Researchers

  • Particle Size and Characterization: The enhanced penetration is attributed to the nanoscale particle size. It is crucial to rigorously characterize the test formulations using Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM) to confirm particle size and morphology, as these properties directly influence bioavailability [1].
  • Metabolite Identification: The study specifically identified the metabolite as the 20α-Dihydrofluorometholone isomer, with no evidence of the 20β-isomer [1]. Your analytical method should be capable of separating and identifying the correct metabolite.
  • Formulation Stability: The nanocrystal formulation was reported to be stable for up to 6 months when stored at 10°C [1]. Stability of the formulation under storage conditions should be verified prior to and during the study to ensure consistency of results.

I hope these detailed Application Notes and Protocols provide a solid foundation for your work. Should you require further specifics on analytical method validation or formulation techniques, please feel free to ask.

References

Fluorometholone Franz Diffusion Cell Testing: Key Experimental Parameters

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Specific Conditions Used in Literature
Cell Type Vertical Franz Diffusion Cells (Model A, Hanson) [1]
Receptor Volume 7 mL [1]
Membrane Type Pre-sterilized Nylon-66 Membrane Disc Filter (0.45 μm pore size) [1]
Membrane Preparation Saturated in STF medium for 30 minutes prior to analysis [1]
Temperature 37 ± 0.5 °C [1]
Stirring Speed 750 rpm [1]
Receptor Medium pH 7.4 Artificial/Simulated Tear Fluid (ATF/STF) with 2.0% SDS [1]
Sample Volume 1.5 mL [1]
Sampling Time Points 1, 2, 3, 4, 5, 6, 7, 8, 12, 18, 24, 36, 48 hours [1]
Analysis Method HPLC-UV at 210 nm [1]

Detailed Experimental Protocol

I. Receptor Medium Preparation
  • Prepare a pH 7.4 Artificial Tear Fluid (ATF/STF) containing:
    • 0.0067% NaCl
    • 0.002% NaHCO₃
    • 0.0000604% CaCl₂ [1]
  • Add 2.0% w/v Sodium Dodecyl Sulfate (SDS) to increase solubility of the hydrophobic Fluorometholone molecule [1].
  • Degas the medium prior to use to prevent bubble formation in the receptor chamber.
II. Membrane Preparation and Selection
  • Select a synthetic membrane that provides minimal diffusion resistance and does not interact with the formulation.
  • Use a Nylon-66 membrane with 0.45 μm pore size [1].
  • Soak the membrane in the STF medium for approximately 30 minutes to achieve saturation before mounting it between the donor and receptor chambers [1].
III. Experimental Setup
  • Assemble the Franz Diffusion Cell with the saturated membrane.
  • Fill the receptor chamber with 7 mL of degassed receptor medium, ensuring no air bubbles are trapped at the membrane-receptor interface [1].
  • Maintain the entire apparatus at 37 ± 0.5 °C using a circulating water bath [1].
  • Set the magnetic stirrer to a constant speed of 750 rpm to ensure proper mixing and minimize boundary layer effects [1].
IV. Sample Application and Sampling
  • Apply a precise quantity (e.g., 100-500 μL) of the Fluorometholone formulation (suspension, nanoformulation, etc.) to the donor chamber on the membrane surface.
  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw 1.5 mL aliquots from the receptor chamber [1].
  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions [1].
  • Filter the samples if necessary (e.g., using a 0.45 μm syringe filter) before analysis.
V. Analytical Quantification
  • Analyze the samples using a validated HPLC-UV method [1]:
    • Column: Hichrom Lichrospher, CN (250 x 4.6 mm, 5 μm) [1]
    • Mobile Phase: Acetonitrile and buffer solution (55:45, v/v) [1]. The buffer is prepared with sodium perchlorate monohydrate, and the pH is adjusted to 2.9 with perchloric acid.
    • Flow Rate: 1.5 mL/min [1]
    • Column Temperature: 30 °C [1]
    • Detection Wavelength: 210 nm [1]
    • Injection Volume: 20 μL [1]
VI. Data Analysis
  • Calculate the cumulative amount of drug permeated per unit area (Q, μg/cm²) at each time point.
  • Plot Q versus time to generate the permeation profile.
  • Determine the steady-state flux (Jss, μg/cm²/h) from the linear portion of the plot.
  • Calculate the apparent permeability coefficient (Papp, cm/s).

The workflow for the entire experimental and data analysis process is as follows:

fdc_workflow Start Start Experiment Prep Prepare Receptor Medium (pH 7.4 ATF/STF + 2% SDS) Start->Prep Membrane Soak Membrane in STF (30 minutes) Prep->Membrane Setup Assemble Franz Cell Fill Receptor Chamber Membrane->Setup Apply Apply Formulation to Donor Chamber Setup->Apply Sample Withdraw Samples at Predetermined Time Points Apply->Sample Sample->Sample Repeat until last time point Analyze Analyze Samples via HPLC-UV (210 nm) Sample->Analyze Data Calculate Cumulative Drug Permeated Analyze->Data Profile Generate Permeation Profile (Q vs. Time) Data->Profile Params Calculate Flux (Jss) & Permeability (Papp) Profile->Params End End Data Analysis Params->End


Critical Considerations for Method Development

Membrane Selection

The membrane must be inert and not rate-limiting for drug diffusion. Key selection criteria include:

  • Pore Size: 0.45 μm is typically sufficient, but high-viscosity formulations may require larger pores [1].
  • Hydrophilic/Hydrophobic Nature: A hydrophobic membrane is often used for hydrophilic APIs and vice versa to minimize API-membrane interactions [1].
  • Commercial Availability: Easily sourced membranes prevent delays [1].
Maintaining Sink Conditions
  • The receptor volume must be sufficient to ensure drug concentration remains at 10-15% of its maximum solubility.
  • The addition of surfactants like SDS is often necessary for highly lipophilic drugs like Fluorometholone to achieve adequate solubility in the aqueous receptor medium [1].
Analytical Method Validation

The HPLC method must be fully validated for the specific release medium. Key parameters include [1]:

  • Selectivity: No interference from membrane leachables or formulation excipients.
  • Accuracy and Precision: Demonstrated through recovery studies and repeatability.
  • Linearity and Range: Over the expected concentration range in the receptor medium.
  • Robustness: Insensitive to minor changes in chromatographic conditions.

Application in Formulation Development

The Franz Cell method is highly valuable for comparing the performance of different Fluorometholone formulations. The diagram below illustrates how this testing integrates into the formulation screening process.

formulation_screening Start Formulation Strategy F1 Polymeric Micelles (e.g., with Soluplus) Start->F1 F2 Cyclodextrin Nanoparticles (e.g., with γ-CD) Start->F2 F3 Traditional Suspension (Reference) Start->F3 Test Franz Diffusion Cell Test F1->Test F2->Test F3->Test Compare Compare Permeation Profiles & Flux Test->Compare Result1 Enhanced Permeation (Amorphous State) Compare->Result1 Result2 Improved Solubility (Inclusion Complex) Compare->Result2 Result3 Baseline Performance Compare->Result3

Advanced formulations can significantly enhance permeation:

  • Polymeric Micelles: A solid dispersion of Fluorometholone with Soluplus (1:15 ratio) showed a 169.6-fold increase in solubility and significantly higher ex vivo porcine corneal permeation compared to a commercial suspension [2].
  • Cyclodextrin Nanoparticles (FMT-CD NPs): Nanoparticles fabricated using γ-CD and HP-γ-CD demonstrated enhanced corneal penetration and a faster release rate compared to a conventional suspension, attributed to the drug being in an amorphous state within the nanoparticles [3].

References

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Fluorometholone is a synthetic fluorinated corticosteroid primarily used in ophthalmic formulations to treat inflammatory conditions of the eye [1]. Structurally, it is characterized by a steroid nucleus with a fluorine atom at the 9-position, which enhances its therapeutic efficacy [2]. Like other steroids, fluorometholone contains the characteristic cyclopentanoperhydrophenanthrene core, consisting of four fused rings [3].

Analytical monitoring of fluorometholone and its related substances is crucial in pharmaceutical development and quality control due to the compound's instability under various conditions and potential to form degradation products [4]. This application note describes a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method that separates fluorometholone from its impurities and degradation products, providing a robust analytical tool for pharmaceutical analysis.

Experimental

Chemicals and Reagents

All chemicals and reagents should be of HPLC grade:

  • Fluorometholone reference standard (purity >98%)
  • Acetonitrile (HPLC grade)
  • Methanol (HPLC grade)
  • Potassium dihydrogen phosphate (analytical grade)
  • Orthophosphoric acid (for pH adjustment)
  • Water (HPLC grade, purified using Millipore system)
Instrumentation and Chromatographic Conditions

The method should be implemented using the following instrumentation and conditions [4] [5]:

  • HPLC system: Agilent/Waters HPLC system with quaternary pump, auto-sampler, and column thermostat
  • Detector: Photodiode array detector (PDA) or UV-Vis detector
  • Wavelength: 240 nm [4] or 230 nm [5]
  • Column: C18 column (250 mm × 4.6 mm, 5 µm particle size)
  • Mobile phase: Choose one of the following compositions:
    • Option 1: Acetonitrile:methanol:0.05 M potassium dihydrogen phosphate (0.1% trimethylamine), pH 2.5 with orthophosphoric acid (20:30:50, v/v/v) [4]
    • Option 2: 0.2% Formic acid and 0.2% TEA in water (pH 5.0 with formic acid):methanol (40:60, v/v) [5]
  • Flow rate: 1.0 mL/min
  • Injection volume: 20 µL
  • Column temperature: 25°C
  • Run time: 15-20 minutes
Sample Preparation
2.3.1 Standard Solution

Accurately weigh approximately 10 mg of fluorometholone reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock standard solution of 1 mg/mL. Further dilute 1.0 mL of this solution to 10 mL with mobile phase to obtain a working standard solution of 100 µg/mL.

2.3.2 Sample Solution

For ophthalmic formulations, accurately weigh and transfer an amount of sample equivalent to 10 mg of fluorometholone into a 10 mL volumetric flask. Add about 7 mL of methanol, sonicate for 10 minutes with occasional shaking, and dilute to volume with methanol. Filter through a 0.45 µm membrane filter, and use the filtrate as the test solution.

Method Validation

The method should be validated according to ICH guidelines for the following parameters [6]:

2.4.1 Specificity

Demonstrate specificity by injecting individually the placebo, standard, and sample solutions. The method should effectively separate fluorometholone from its degradation products and process impurities. Forced degradation studies should include:

  • Acidic degradation: 0.1N HCl at 60°C for 30 minutes
  • Basic degradation: 0.1N NaOH at 60°C for 30 minutes
  • Oxidative degradation: 3% H₂O₂ at room temperature for 30 minutes
  • Thermal degradation: 105°C for 6 hours
  • Photodegradation: Expose to UV light for 24 hours
2.4.2 Linearity

Prepare fluorometholone standard solutions at six different concentration levels across the range of 50-150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each solution in triplicate and plot the average peak area against concentration. The correlation coefficient (r) should be not less than 0.999.

2.4.3 Precision
  • Repeatability (Intra-day precision): Analyze six independent sample preparations at 100% concentration and calculate the %RSD of the assay.
  • Intermediate precision (Inter-day precision): Repeat the study on a different day, using a different analyst and different instrument.
2.4.4 Accuracy (Recovery)

Spike the placebo with known quantities of fluorometholone at three concentration levels (50%, 100%, and 150% of the target concentration) in triplicate. Calculate the percentage recovery for each level.

2.4.5 Robustness

Deliberately vary the method parameters to establish robustness:

  • Flow rate: ±0.1 mL/min
  • Mobile phase composition: ±2% organic modifier
  • Column temperature: ±2°C
  • pH of mobile phase: ±0.2 units
2.4.6 Solution Stability

Monitor standard and sample solutions stored at room temperature and under refrigeration (2-8°C) over 24-48 hours.

The experimental workflow for method development and validation is systematically presented below:

G Start Start Method Development Conditions Establish Chromatographic Conditions Start->Conditions Prep Prepare Standard and Sample Solutions Conditions->Prep Specificity Specificity and Forced Degradation Prep->Specificity Linearity Linearity Study Specificity->Linearity Precision Precision Evaluation Linearity->Precision Accuracy Accuracy (Recovery) Study Precision->Accuracy Robustness Robustness Testing Accuracy->Robustness Validation Method Validation Complete Robustness->Validation

Figure 1: HPLC Method Development and Validation Workflow

Results and Discussion

Method Development and Optimization

The development of a stability-indicating method for fluorometholone required careful optimization of chromatographic parameters to achieve adequate separation of the active pharmaceutical ingredient from its potential impurities and degradation products. The C18 stationary phase provided optimal retention and selectivity for fluorometholone, which possesses moderate hydrophobicity due to its steroid structure [7].

The selection of mobile phase composition was critical for achieving appropriate retention and peak shape. The addition of trimethylamine in the phosphate buffer served as a tailing reducer, improving peak symmetry [4]. The acidic pH of 2.5 and 5.0 in the two mobile phase options respectively suppressed the ionization of residual silanol groups on the stationary phase and any ionizable groups in the analyte, further enhancing chromatographic performance.

Method Validation Results

The developed method was comprehensively validated according to ICH guidelines. The table below summarizes the validation parameters and results:

Table 1: Method Validation Parameters and Results for Fluorometholone HPLC Analysis

Validation Parameter Conditions/Specifications Results
Specificity Resolution from nearest impurity >2.0 [4]
Linearity Range: 0.01-50.00 µg/mL [4] R² > 0.999
Precision (Repeatability) %RSD for six replicate injections <1.0% [5]
Accuracy Recovery at 80%, 100%, 120% levels 98-99% [5]
LOD Signal-to-noise ratio 3:1 0.72 µg/mL [5]
LOQ Signal-to-noise ratio 10:1 2.21 µg/mL [5]
Robustness Variations in flow rate, mobile phase composition, temperature RSD <2.0%

The method demonstrated excellent specificity by effectively separating fluorometholone from all potential impurities and degradation products formed under various stress conditions. The peak purity index obtained from photodiode array detection confirmed the homogeneity of the fluorometholone peak in the presence of degradation products.

The linearity of the method was established over a wide concentration range, with a correlation coefficient greater than 0.999, indicating a strong linear relationship between concentration and peak area. The precision of the method, expressed as %RSD, was well within the acceptable limits of not more than 1.0% for repeatability and 2.0% for intermediate precision.

The accuracy of the method was demonstrated by recovery studies at three concentration levels, yielding results between 98-99%, which is within the acceptable range of 98-102% for pharmaceutical compounds [5]. The LOD and LOQ values indicate the method's adequate sensitivity for detecting and quantifying low levels of impurities.

Analysis of Degradation Products

Forced degradation studies revealed that fluorometholone undergoes significant degradation under acidic, basic, and oxidative stress conditions, but remains relatively stable under thermal and photolytic conditions. The method successfully separated all degradation products from the main peak, confirming its stability-indicating capability.

The structural characterization of degradation products can be facilitated by mass spectrometric detection. As noted in the literature, corticosteroids with a fluorine atom at the 9-position, such as fluorometholone, often show a characteristic loss of hydrogen fluoride (HF) during mass spectrometry [2]. This fragmentation pattern can help identify degradation products stemming from the parent compound.

Application to Pharmaceutical Formulations

The validated method has been successfully applied to the analysis of fluorometholone in ophthalmic formulations, including suspensions and ointments [4] [5]. The method effectively quantifies the drug content in these formulations and simultaneously monitors the formation of impurities during stability studies.

For ophthalmic suspensions, an appropriate sample preparation technique involving sonication and filtration is crucial to ensure complete extraction of the active ingredient and obtain a homogeneous solution for analysis. The method has also been applied to fixed-dose combination products containing fluorometholone with other drugs such as ketorolac [5].

The method is suitable for quality control testing in pharmaceutical manufacturing and for stability studies to establish shelf life and storage conditions for fluorometholone-containing products.

Conclusion

The developed and validated stability-indicating RP-HPLC method provides a reliable, precise, and accurate analytical procedure for the determination of fluorometholone and its related substances in pharmaceutical formulations. The method demonstrates excellent specificity by separating fluorometholone from its degradation products and impurities.

The validation data confirms that the method complies with ICH guidelines for all validation parameters, making it suitable for application in quality control laboratories for routine analysis of fluorometholone in ophthalmic preparations. The method can be effectively used for stability monitoring, assay determination, and impurity profiling of fluorometholone in pharmaceutical dosage forms.

References

extraction of 20-Dihydrofluorometholone from biological samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

20-Dihydrofluorometholone is a key metabolite of the corticosteroid fluorometholone, formed primarily through stereospecific reduction in ocular tissues. Its extraction and quantification from biological samples are crucial for understanding the pharmacokinetics and bioavailability of fluorometholone formulations in ophthalmic medicine. Research demonstrates that fluorometholone undergoes rapid metabolization to 20α-dihydrofluorometholone in rabbit eyes, with nanocrystal formulations showing significantly enhanced ocular penetration [1] [2]. This protocol establishes a standardized approach for extracting and analyzing this metabolite from biological matrices, particularly aqueous humor, to support pharmaceutical development and metabolic studies.

Metabolic Background and Significance

Fluorometholone metabolizes to 20α-dihydrofluorometholone in the rabbit eye, with nanocrystal formulations demonstrating 2-6 fold higher and longer-lasting ocular penetration compared to microcrystal formulations [1] [2]. The metabolic conversion occurs rapidly, with detection in aqueous humor within 15-240 minutes after ocular surface application [2].

Species-specific biotransformation patterns significantly impact metabolic profiles, as shown in the table below.

Species Major Metabolite Relative Abundance Catalytic Efficiency (kcat/Km)
Rabbit 20α-isomer 98% 4.7 × 10⁴ M⁻¹s⁻¹
Human 20β-isomer 89% 2.1 × 10⁴ M⁻¹s⁻¹
Bovine Mixed (60:40) 100% 3.8 × 10⁴ M⁻¹s⁻¹

Table 1: Species-Specific Biotransformation Patterns of Fluorometholone [3]

These differences arise from structural variations in ketone reductases between species. The 20α-dihydro isomer predominates in lagomorphs due to a conserved phenylalanine residue at position 129, creating a hydrophobic pocket favoring α-face hydride attack [3].

Materials and Equipment

Chemical Reagents
  • Analytical Reference Standards: Fluorometholone (99.32% purity), 1,2-Dihydrofluorometholone (100.0% purity) [4]
  • Solvents: Methanol (HPLC-grade), purified water (0.05 µS conductivity) [4]
  • Mobile Phase Additives: Phosphoric acid, triethylamine, tetrabutylammonium hydroxide solution (40%) [4]
  • Acid/Base Reagents: Sodium hydroxide (NaOH), hydrochloric acid (HCl) [4]
  • Oxidative Reagents: Hydrogen peroxide (H₂O₂) [4]
Chromatographic Equipment
  • HPLC System: Waters Alliance E2695 separation module with 2489 PDA detector and 2998 UV detector [4]
  • Data Handling System: Empower-pro software (Waters Corporation) [4]
  • Analytical Column: µBondapak C₁₈ (250 mm × 4.6 mm, 5 µm) or equivalent [4]
  • Sample Preparation: Ultrasonic bath, 0.45 µm PTFE filters [4]

Experimental Methodology

Sample Collection and Preparation

Aqueous Humor Collection:

  • Collect rabbit aqueous humor at timed intervals (15, 30, 60, 120, 240 minutes) post-fluorometholone administration [1] [2]
  • Store samples immediately at -80°C until analysis to prevent degradation
  • Centrifuge at 14,000 × g for 10 minutes to remove particulate matter

Sample Extraction Protocol:

  • Transfer 100 µL of aqueous humor to a clean microcentrifuge tube
  • Add 300 µL of cold methanol for protein precipitation
  • Vortex vigorously for 60 seconds
  • Incubate at -20°C for 15 minutes
  • Centrifuge at 14,000 × g for 15 minutes at 4°C
  • Transfer supernatant to a clean HPLC vial
  • Evaporate under nitrogen stream at 40°C
  • Reconstitute in 100 µL methanol for HPLC analysis

The experimental workflow for the entire analytical process is summarized in the following diagram:

G SampleCollection Sample Collection ProteinPrecipitation Protein Precipitation SampleCollection->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Reconstitution Reconstitution Centrifugation->Reconstitution HPLCAnalysis HPLC Analysis Reconstitution->HPLCAnalysis DataAnalysis Data Analysis HPLCAnalysis->DataAnalysis

HPLC Analytical Conditions

Chromatographic Parameters:

  • Column Temperature: 40°C [4]
  • Injection Volume: 20 µL [4]
  • Detection Wavelength: 240 nm [4]
  • Flow Rate: 1.5 mL/min [4]
  • Sample Temperature: 25°C [4]

Gradient Elution Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0 85 15
10 70 30
20 50 50
30 20 80
35 85 15
40 85 15

Table 2: HPLC Gradient Elution Program [4]

Mobile Phase Preparation:

  • Mobile Phase A: Mix 500 mL purified water and 500 mL methanol, adjust pH to 3.2 ± 0.05 with concentrated phosphoric acid [4]
  • Mobile Phase B: Purified water:methanol:phosphoric acid (97:3:0.05, v:v:v) [4]
Method Validation Parameters

The optimized HPLC method was validated according to ICH Q2(R2) guidelines, with the following results for key parameters:

Validation Parameter Results Acceptance Criteria
Specificity No interference at retention times of impurities Complete separation of all peaks
System Suitability Resolution: 2.9 ≥2.0
Symmetry factor: 0.9 0.8-1.5
Theoretical plates: 36869 ≥10000
Linearity R² > 0.999 for fluorometholone R² ≥ 0.999
LOD Established per CLSI EP17 Appropriate for analyte
LOQ Established per CLSI EP17 Appropriate for analyte

Table 3: Method Validation Results Summary [4] [5]

Quality Control and Assurance

System Suitability Testing

Prepare system suitability solution containing 2.0 mg 1,2-Dihydrofluorometholone in 50 mL volumetric flask, diluted with stock solution [4]. The system is deemed suitable when:

  • Resolution between fluorometholone and 1,2-dihydrofluorometholone ≥ 2.0 [4]
  • Symmetry factor between 0.8-1.5 [4]
  • Theoretical plate count ≥ 10,000 [4]
Limits of Detection and Quantification
  • Limit of Blank (LoB): Highest apparent analyte concentration expected when replicates of blank sample are tested [5]
  • Limit of Detection (LoD): Lowest analyte concentration reliably distinguished from LoB [5]
  • Limit of Quantitation (LoQ): Lowest concentration where analyte can be reliably detected with predefined bias and imprecision goals [5]

Calculations follow CLSI EP17 guidelines:

  • LoB = meanₛₗₐₙₖ + 1.645(SDₛₗₐₙₖ)
  • LoD = LoB + 1.645(SDₗₒw coₙcₑₙₜᵣₐₜᵢₒₙ ₛₐₘₚₗₑ) [5]

Results and Interpretation

Chromatographic Performance

The developed method successfully separates fluorometholone from its metabolites and impurities. The retention times and resolution factors meet acceptance criteria, with the critical pair (fluorometholone and 1,2-dihydrofluorometholone) showing resolution of 2.9 [4].

Analytical Recovery

Extraction efficiency should be determined by comparing peak areas of extracted samples with unextracted standards at low, medium, and high concentrations. Acceptable recovery ranges between 85-115%.

Stability Assessment

Forced degradation studies provide information on the stability-indicating nature of the method:

Stress Condition Duration Degradation Observed
Thermal (60°C) 14 days Minimal degradation
Photolytic 14 days Minimal degradation
Acidic hydrolysis 14 days Significant degradation
Alkaline hydrolysis 14 days Significant degradation
Oxidative degradation 14 days Moderate degradation

Table 4: Forced Degradation Study Results [4]

Discussion

Metabolic Implications

The extraction and quantification of this compound provides critical insights into fluorometholone's ocular pharmacokinetics. The predominance of the 20α-isomer in rabbit models correlates with reduced glucocorticoid receptor binding affinity (100-fold lower than parent compound), explaining the reduced intraocular pressure effects compared to other corticosteroids [3].

Formulation Impact

Nanocrystal formulations (mean particle size 201.2 ± 14.1 nm) demonstrate significantly enhanced corneal penetration compared to microcrystals (mean particle size 9.24 ± 4.51 μm) [1]. This technology improves bioavailability while maintaining the same crystal structure as confirmed by powder X-ray diffraction [1].

Analytical Considerations

The stability-indicating method ensures reliable quantification of this compound despite the presence of degradation products. The pH optimization to 3.2 is critical for maintaining resolution between Deltamedrane impurity and fluorometholone peaks [4].

Step-by-Step Protocol

Day 1: Sample Preparation
  • Collect aqueous humor samples at predetermined time points
  • Centrifuge at 14,000 × g for 10 minutes
  • Aliquot 100 μL supernatant into clean microcentrifuge tubes
  • Add 300 μL cold methanol, vortex 60 seconds
  • Store at -20°C overnight for protein precipitation
Day 2: Sample Analysis
  • Centrifuge samples at 14,000 × g for 15 minutes at 4°C
  • Transfer supernatant to clean HPLC vials
  • Evaporate under nitrogen stream at 40°C
  • Reconstitute in 100 μL methanol
  • Perform HPLC analysis using validated method
  • Process data using Empower software

Troubleshooting Guide

Problem Possible Cause Solution
Poor resolution Column degradation Replace column
Incorrect mobile phase pH Adjust to pH 3.2
Low recovery Incomplete protein precipitation Increase methanol volume
Inefficient reconstitution Use sonication
Peak tailing Column contamination Flush with strong solvent

References

separation of 20α-Dihydrofluorometholone from 20β-Dihydrofluorometholone

Author: Smolecule Technical Support Team. Date: February 2026

Current Status and Foundational Research

A key study investigating fluorometholone metabolism in rabbit eyes after administering nanocrystal and microcrystal eye drops provides a crucial insight: only the 20α-Dihydrofluorometholone metabolite was detected, with no evidence of the 20β isomer forming [1] [2]. This suggests that the enzyme responsible for the reduction in this biological system is highly stereoselective for producing the 20α form.

The metabolite was identified using High-Performance Liquid Chromatography (HPLC) analysis of the aqueous humor, indicating that the HPLC technique is suitable for separating and detecting dihydrofluorometholone [1] [2].

Analytical Methods for Fluorometholone and Related Compounds

While a direct method for the 20α/20β separation is not available, the following established protocols for analyzing fluorometholone and other steroids provide a strong technical foundation.

Table 1: Stability-Indicating HPLC Method for Fluorometholone Impurities

This method, developed for an ophthalmic solution, successfully separates fluorometholone from several of its known impurities and degradation products [3].

Parameter Specification
Objective Related substances analysis of Fluorometholone in an ophthalmic solution.
Column µBondapak C18 (250 mm × 4.6 mm, 5 µm) or equivalent.
Mobile Phase Gradient elution. Mobile Phase A: Water:MeOH (50:50), pH adjusted to 3.2. Mobile Phase B: Water:MeOH:Phosphoric acid (97:3:0.05).
Flow Rate 1.5 ml/min
Temperature Column: 40 °C; Sample: 25 °C
Detection UV at 240 nm
Injection Volume 20 µl
Table 2: General Guidelines for Steroid Analysis via HPLC-FLD

For analytes with low concentrations, coupling HPLC with Fluorescence Detection (FLD) offers superior sensitivity. This often requires a derivatization step to introduce a fluorescent tag to the steroid molecule [4].

Aspect Consideration for Method Development
Derivatization Necessary for non-fluorescent steroids. Can be performed pre-column (offline) or post-column (online).
Common Reagents 1-Anthroyl nitrile (1-AN), 9-Anthroyl nitrile (9-AN), and others targeting hydroxyl or ketone groups on the steroid.
Sample Preparation Often requires extraction (e.g., Solid Phase Extraction, Liquid-Liquid Extraction) to clean up complex samples like plasma.
Separation Mode Reversed-phase HPLC (e.g., C18 column) is most common.

Proposed Experimental Workflow

Based on the analyzed research, the most viable approach is to adapt an existing HPLC method, such as the one summarized in Table 1, and optimize it for the separation of the two isomers. The following workflow outlines the key stages of this process.

Start Start: Method Development for Isomer Separation A Adapt Base HPLC Method (e.g., from Sener et al.) Start->A B Prepare Analytical Standards (20α and 20β isomers) A->B C Optimize Chromatographic Conditions (Mobile phase pH, gradient, column temperature) B->C D Validate the Method (Specificity, precision, LOD/LOQ) C->D E Apply to Real Samples (e.g., in vitro metabolism studies) D->E

Critical Considerations for Protocol Development

To successfully develop a separation protocol, you should focus on:

  • Critical Method Parameters: The pH of the mobile phase is a crucial factor for resolving structurally similar compounds. Even small changes can significantly impact separation efficiency [3]. Fine-tuning the gradient elution profile and column temperature will also be key.
  • Analytical Standards: The major challenge will be sourcing or synthesizing pure 20α- and 20β-Dihydrofluorometholone standards. Their availability is essential for method development and validation to confirm retention times and ensure the method can resolve the two isomers.
  • Detection Strategy: While UV detection is a good starting point, if the isomers have low absorbance or are present in very low concentrations, consider developing a method using HPLC with Fluorescence Detection (HPLC-FLD). This would involve identifying a suitable derivatization reagent that reacts with both isomers [4].

How to Proceed Without a Direct Method

Since no published method directly addresses this separation, the most efficient path forward is to:

  • Adapt an Existing Protocol: Use the detailed HPLC method from [3] as your starting point.
  • Systematic Optimization: Focus your efforts on meticulously optimizing the chromatographic conditions, with special attention to mobile phase pH and organic solvent gradient.
  • Secure Key Materials: Prioritize obtaining well-characterized analytical standards for both the 20α and 20β isomers.

I hope these detailed application notes provide a solid foundation for your research. Should you require clarification on the provided HPLC method parameters, please feel free to ask.

References

Comprehensive HPLC-UV Analysis of 20-Dihydrofluorometholone and Related Compounds: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

High-performance liquid chromatography with ultraviolet detection (HPLC-UV) represents one of the most widely utilized analytical techniques in pharmaceutical analysis due to its robustness, sensitivity, and versatility. These methods are particularly valuable for the quantitative determination of active pharmaceutical ingredients and their related substances, including degradation products and process impurities. The analysis of corticosteroid compounds such as fluorometholone and its metabolites, including 20-dihydrofluorometholone, presents specific analytical challenges due to their structural similarity and potential for degradation under various environmental conditions. The development of stability-indicating methods that can successfully separate and quantify these compounds is therefore essential for comprehensive quality control in pharmaceutical development.

The HPLC-UV methodology detailed in these application notes has been optimized specifically for the separation and quantification of fluorometholone and its key impurities, with particular emphasis on this compound (also referred to as 1,2-dihydrofluorometholone or Imp B in some literature). These protocols incorporate validated approaches for sample preparation, chromatographic separation, and method validation parameters, providing researchers and pharmaceutical analysts with a reliable framework for implementation in quality control laboratories. The method has been demonstrated to be effective for the analysis of ophthalmic formulations and can be adapted with appropriate validation for other pharmaceutical dosage forms containing fluorometholone and its metabolites.

Experimental Setup

Chromatographic Conditions
  • Column: µBondapak C18 (250 mm × 4.6 mm, 5 µm) or equivalent [1]. Alternative columns that have been successfully employed include Atlantis dC18 (250 mm × 4.6 mm, 5 µm) [2] and INNO C18 (250 mm × 4.6 mm, 5 µm) [3].

  • Mobile Phase: Employ gradient elution with Mobile Phase A (water:methanol, 50:50 v/v, pH adjusted to 3.2 with phosphoric acid) and Mobile Phase B (water:methanol:phosphoric acid, 97:3:0.05 v/v/v) [1]. The gradient program should be implemented as follows:

Table: Gradient Elution Program for Fluorometholone Analysis

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0 80 20
10 70 30
20 60 40
30 50 50
35 80 20
  • Flow Rate: 1.5 mL/min [1]
  • Detection Wavelength: 240 nm [1]
  • Injection Volume: 20 µL [1]
  • Column Temperature: 40°C [1]
  • Sample Temperature: 25°C [1]
  • Run Time: 35 minutes [1]
Solution Preparation
  • Dilution Solution: HPLC-grade methanol [1]

  • Standard Solution Preparation: Accurately weigh approximately 10.0 mg of fluorometholone reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain Stock Solution 1 (100 µg/mL). Transfer 5.0 mL of Stock Solution 1 to a 50 mL volumetric flask and dilute to volume with methanol. Transfer 5.0 mL of this resulting solution to another 50 mL volumetric flask and dilute to volume with methanol to obtain a final concentration of 0.5 µg/mL. Filter through a 0.45 µm PTFE filter before injection [1].

  • System Suitability Solution: Accurately weigh approximately 2.0 mg of this compound (Imp B) into a 50 mL volumetric flask. Add 30.0 mL of Stock Solution 1 and sonicate until dissolved. Dilute to volume with Stock Solution 1 and mix. Transfer 0.5 mL of this solution to a 20 mL volumetric flask and dilute to volume with Stock Solution 1. Filter through a 0.45 µm PTFE filter before injection [1].

  • Sample Solution: For ophthalmic solutions, transfer approximately 1.0 mL of sample (equivalent to 1.0 mg of fluorometholone) to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Filter through a 0.45 µm PTFE filter before injection [1].

G A Standard Solution Preparation B Weigh 10 mg FLM reference standard A->B C Transfer to 100 mL volumetric flask B->C D Dilute with methanol to volume (Stock Solution 1: 100 µg/mL) C->D E Perform serial dilution: 5 mL to 50 mL, then 5 mL to 50 mL D->E F Filter through 0.45 µm PTFE filter E->F G Final concentration: 0.5 µg/mL F->G

Method Validation

Specificity and Forced Degradation Studies

The specificity of an HPLC method is its ability to measure the analyte response in the presence of potential interferents, including impurities, degradation products, and matrix components. Forced degradation studies should be conducted on the ophthalmic solution containing fluorometholone under the following conditions to demonstrate the stability-indicating capability of the method [1]:

  • Acidic Hydrolysis: Expose samples to 5.0 M HCl solution at 25°C for 14 days and at 60°C for 14 days
  • Alkaline Hydrolysis: Expose samples to 5.0 M NaOH solution at 25°C for 14 days and at 60°C for 14 days
  • Oxidative Degradation: Expose samples to 30% H₂O₂ solution at 25°C for 14 days
  • Thermal Degradation: Maintain samples at 60°C for 14 days
  • Photolytic Degradation: Expose samples to day-light at 25°C for 14 days

After degradation treatment, neutralize acidic, basic, and oxidative hydrolysis solutions using 5.0 M NaOH, 5.0 M HCl, and 30% tetrabutylammonium solutions, respectively. Analyze corresponding blank solutions to identify formed degradation impurities. The method should demonstrate baseline separation of all degradation products from the main analyte peaks, with peak purity confirmed using photodiode array detection (purity angle < purity threshold) [1].

Linearity, LOD, and LOQ

Table: Validation Parameters for Fluorometholone and Related Compounds

Parameter FLM This compound Other Impurities
Linear Range Up to 20 ng/µL [4] Similar to FLM [1] Similar to FLM [1]
Regression Coefficient (R²) 0.996–0.99996 [4] >0.999 [1] >0.999 [1]
LOD 0.08–1.17 ng/µL [4] Not specified Not specified
LOQ 0.28–3.91 ng/µL [4] Not specified Not specified

The limit of detection (LOD) and limit of quantification (LOQ) can be determined based on signal-to-noise ratios of 3:1 and 10:1, respectively. For related substances analysis, the LOQ should be sufficiently low to detect impurities at the reporting threshold (typically 0.05%) [1].

Accuracy, Precision, and Robustness
  • Accuracy: Evaluate using recovery studies by spiking placebo with known amounts of fluorometholone and its impurities at different concentration levels (e.g., 50%, 100%, 150% of target level). Recovery should be in the range of 92.8–108.7% for within-day and 91.9–109.9% for between-day assays [4].

  • Precision:

    • System Precision: Relative standard deviation (RSD) of peak areas for six replicate injections of standard solution should be ≤2.0% [1] [3]
    • Method Precision: RSD for impurity content in six independently prepared sample solutions should be ≤10.0% [4] [1]
    • Intermediate Precision: RSD for impurity content determined on different days, by different analysts, or using different instruments should be ≤15.0% [1]
  • Robustness: Evaluate by deliberate variations in method parameters including:

    • Mobile phase pH (±0.2 units)
    • Column temperature (±5°C)
    • Flow rate (±0.1 mL/min)
    • Detection wavelength (±2 nm) The method should remain unaffected by small variations, demonstrating resolution between critical pairs (fluorometholone and this compound) not less than 2.0 [1].

Application to Pharmaceutical Formulations

Analysis of Ophthalmic Solutions

The validated HPLC-UV method has been successfully applied to the quantitative determination of fluorometholone and its related substances in ophthalmic solutions containing fluorometholone in combination with tetrahydrozoline hydrochloride. The sample preparation protocol involves simple solid-liquid extraction with methanol, followed by filtration and direct injection [1]. This approach provides efficient extraction of the analytes while minimizing potential interference from excipients and other formulation components.

For quality control testing, inject the standard solution, system suitability solution, and sample solution in duplicate. The system suitability solution should demonstrate a resolution of not less than 2.0 between fluorometholone and this compound peaks. The tailing factor for fluorometholone peak should be between 0.8 and 1.5, and the theoretical plate count should be not less than 10,000 [1]. These parameters ensure the chromatographic system is performing adequately before sample analysis.

Stability Testing and Impurity Profiling

The method is particularly suitable for stability studies and impurity profiling of fluorometholone-containing formulations. When applied to stability testing, it can effectively monitor the formation of this compound and other impurities over time under various storage conditions. The impurity profile should be established for multiple batches of the drug product to identify and quantify known and unknown impurities, ensuring the product quality throughout its shelf life [1].

G A Stability Testing Workflow B Prepare samples under various decomposition conditions A->B C Acidic Hydrolysis (5M HCl, 14 days) B->C D Alkaline Hydrolysis (5M NaOH, 14 days) B->D E Oxidative Degradation (30% H₂O₂, 14 days) B->E F Thermal Stress (60°C, 14 days) B->F G Photolytic Degradation (Day-light, 14 days) B->G H HPLC-UV Analysis at 240 nm C->H D->H E->H F->H G->H I Data Interpretation and Method Validation H->I

Discussion

The HPLC-UV method detailed in these application notes provides a comprehensive approach for the analysis of this compound and related compounds in pharmaceutical formulations. The key advantages of this method include its specificity in separating multiple impurities from the main compound, sensitivity with low detection and quantification limits, and robustness for routine quality control applications. The method has been demonstrated to be stability-indicating through forced degradation studies, making it suitable for monitoring product stability throughout its shelf life [1].

When implementing this method, particular attention should be paid to mobile phase pH control, as this parameter significantly affects the separation of critical pairs, particularly between Deltamedrane impurity and fluorometholone [1]. Additionally, the column temperature should be maintained at 40°C to ensure retention time reproducibility. For alternative applications involving different formulations or sample matrices, appropriate method re-validation should be conducted to verify performance characteristics.

The fundamental principles outlined in this protocol can be adapted for the analysis of other corticosteroid compounds with similar chemical structures. However, such adaptations would require systematic method development and validation to ensure suitability for the specific analytical application. The experimental approaches described provide a solid foundation for pharmaceutical analysts developing HPLC-UV methods for potency assays and related substances determination in drug products.

References

resolving 20-Dihydrofluorometholone peak in HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Understanding 20α-Dihydrofluorometholone

In the context of Fluorometholone (FLM) analysis, the compound 20α-Dihydrofluorometholone is a known metabolite and impurity. One research paper refers to it as "1,2-Dihydrofluorometholone" or "Imp B" [1], while another specifically identifies it as the metabolite formed in the eye, with no evidence of a 20β-dihydro fraction [2]. Resolving it from the main Fluorometholone peak and other impurities is critical for accurate assay or related substances analysis.

Troubleshooting Guide: Resolving the 20α-Dihydrofluorometholone Peak

The table below summarizes the core parameters from a validated stability-indicating method that successfully separates 20α-Dihydrofluorometholone from Fluorometholone and other impurities [1]. This provides a robust foundation for your method.

Parameter Recommended Setting
Column µBondapak C18 (250 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase Gradient elution (see protocol below)
Flow Rate 1.5 mL/min
Column Temperature 40 °C
Detection Wavelength 240 nm
Injection Volume 20 µL
Dilution Solvent Methanol

If you are using this method and still face issues with the resolution of the 20α-Dihydrofluorometholone peak, consider the following troubleshooting actions.

  • Check System Suitability: Ensure the method is performing as intended. The cited method specifies that the resolution between Fluorometholone and 1,2-Dihydrofluorometholone (20α-isomer) should be at least 2.0. A system suitability solution containing this impurity can be used to verify this [1].
  • Optimize Mobile Phase pH: The cited study found that adjusting the mobile phase pH to 3.2 was critical for achieving good resolution. When the pH was not adjusted, co-elution occurred between another impurity (Deltamedrane) and the main Fluorometholone peak [1].
  • Address Baseline Noise: A noisy baseline can obscure small peaks and affect integration. Common fixes include [3] [4]:
    • Degassing the mobile phase thoroughly to prevent bubbles.
    • Replacing an old or failing UV lamp.
    • Ensuring proper mixing of the mobile phase, especially with buffers or ion-pair reagents.
    • Cleaning or replacing the detector flow cell.

Detailed Experimental Protocol

Here is the detailed methodology for the related substances analysis of Fluorometholone, which separates 20α-Dihydrofluorometholone [1]. You can use this protocol directly or as a starting point for further optimization.

  • Materials & Preparation

    • Mobile Phase A: Mix 500 mL purified water and 500 mL methanol. Adjust the pH to 3.2 ± 0.05 with concentrated phosphoric acid, and degas.
    • Mobile Phase B: A mixture of Purified Water, Methanol, and Phosphoric acid in a 97:3:0.05 (v:v:v) ratio.
    • Dilution Solvent: Methanol (HPLC grade).
    • Standard Solution: Prepare a solution of Fluorometholone at a concentration of approximately 0.1 µg/mL in methanol.
    • System Suitability Solution: Prepare a solution containing both Fluorometholone and the 20α-Dihydrofluorometholone impurity to demonstrate resolution.
    • Sample Solution: Prepare the ophthalmic solution sample to contain approximately 0.1 mg/mL of Fluorometholone in methanol.
  • Chromatographic Procedure

    • Set up the HPLC system with the parameters listed in the table above.
    • Program the gradient elution as follows [1]:

    | Time (min) | % Mobile Phase A | % Mobile Phase B | |---|---|---| | 0 | 90 | 10 | | 10 | 10 | 90 | | 15 | 10 | 90 | | 16 | 90 | 10 | | 20 | 90 | 10 |

    • Inject the system suitability solution and verify that the resolution between Fluorometholone and 20α-Dihydrofluorometholone is ≥ 2.0.
    • Once the system is suitable, proceed with injections of the standard and sample solutions.

The workflow below summarizes the logical steps for developing and troubleshooting the method.

cluster_1 Establish Baseline Method cluster_2 Troubleshoot if Resolution Fails Start Start: Resolve 20α-Dihydrofluorometholone Step1 Set up HPLC with validated method parameters Start->Step1 Step2 Prepare system suitability solution with FLM and impurity Step1->Step2 Step3 Run and check resolution (Rs ≥ 2.0) Step2->Step3 Step4 Verify mobile phase pH = 3.2 Step3->Step4 Fail Step7 Method is suitable for analysis Step3->Step7 Pass Step5 Check column condition and type (C18) Step4->Step5 Step6 Investigate and reduce baseline noise Step5->Step6 Step6->Step1 Re-test

Going Beyond the Basics

If further optimization is needed, consider these advanced strategies informed by general HPLC principles:

  • Column Selection: If resolution remains unsatisfactory, test columns from different manufacturers that use high-purity silica base materials. Subtle differences in bonding chemistry can significantly impact selectivity [1] [5].
  • Temperature Optimization: While the cited method uses 40°C, you can fine-tune the column temperature in small increments (e.g., ±5°C) to see if it improves the separation of the critical pair [5].
  • Signal-to-Noise for Trace Analysis: If the impurity is at a very low level, ensure your method has a good Signal-to-Noise Ratio (S/N). According to ICH guidelines, a S/N of 10:1 is typically required for reliable quantification of impurities [6].

References

optimizing HPLC mobile phase for 20-Dihydrofluorometholone separation

Author: Smolecule Technical Support Team. Date: February 2026

Validated HPLC Method for Separation

The core of the technical resource is a stability-indicating HPLC method specifically developed for fluorometholone and its impurities, including 20-Dihydrofluorometholone. The table below summarizes the optimized chromatographic conditions [1].

Parameter Specification
Analyte Fluorometholone & related substances (incl. This compound)
Column µBondapak C18 (250 mm × 4.6 mm, 5 µm) or equivalent
Column Temperature 40 °C

| Mobile Phase | A: Water:MeOH (50:50, v/v), pH adjusted to 3.2 with H₃PO₄ B: Water:MeOH:H₃PO₄ (97:3:0.05, v/v/v) | | Elution Mode | Gradient (see protocol below) | | Flow Rate | 1.5 mL/min | | Injection Volume | 20 µL | | Detection Wavelength | 240 nm | | Sample Solvent | Methanol |

Detailed Experimental Protocol

For reproducible results, follow these sample preparation and elution protocols [1]:

  • System Suitability Solution: Accurately weigh about 2.0 mg of this compound (Impurity B) into a 50 mL volumetric flask. Add 30.0 mL of a 100 µg/mL Fluorometholone stock solution (Stock Solution 1), sonicate to dissolve, and dilute to volume with the same stock solution. Further dilute 0.5 mL of this solution to 20 mL with Stock Solution 1. Filter before injection. The resolution between Fluorometholone and this compound peaks should be not less than 2.0. [1]
  • Gradient Program: The separation employs the following gradient based on time, flow rate, and mobile phase composition [1]:
Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 1.5 90 10
25.0 1.5 90 10
35.0 1.5 10 90
45.0 1.5 10 90
46.0 1.5 90 10
60.0 1.5 90 10

Troubleshooting Common HPLC Issues

Here are answers to frequently encountered problems when developing or running this method.

FAQ 1: Why is my resolution poor, or why are my peaks tailing?

  • A: Check and adjust mobile phase pH. The developers found that adjusting the pH of Mobile Phase A to 3.2 was critical. When the pH was not controlled, they lost resolution between the Deltamedrane impurity and the main Fluorometholone peak [1].
  • A: Consider column choice and condition. The method was optimized on a µBondapak C18 column. Using a different C18 column may require re-optimization. Also, a degraded column with a void or blocked frit can cause peak broadening and tailing. Replacing the column or its inlet frit can resolve this [2].

FAQ 2: Why are my peaks broader than expected?

  • A: Minimize extra-column volume. Ensure the connection capillaries between the injector, column, and detector are short and have the correct internal diameter (e.g., 0.18 mm for HPLC). Excessive volume here can significantly broaden peaks [2].
  • A: Check for column overload or strong sample solvent. If the peak broadening is most severe for early-eluting peaks, try reducing the injection volume or sample concentration. Also, ensure your sample is dissolved in a solvent that is not stronger than the initial mobile phase (methanol is recommended for this method) [1] [2].

FAQ 3: Why am I getting erratic retention times or peak shapes?

  • A: Ensure sufficient buffer capacity. If the mobile phase pH is drifting, the ionic capacity of the formulation might be insufficient. While the published method uses phosphoric acid for adjustment, this can be a common issue in HPLC. Increasing the concentration of a buffer (instead of a simple acid) can improve robustness, though this would require re-validation [2].
  • A: Check for temperature mismatches. If the mobile phase is not pre-heated to the column temperature (40°C), it can create temperature gradients within the column, leading to distorted peaks. Using an eluent pre-heater is recommended [2].

Key Optimization Workflow

The diagram below illustrates the critical steps for optimizing the mobile phase for your separation, highlighting the pivotal role of pH adjustment as discovered in the source research [1].

Start Start HPLC Method Optimization ColSel Column Selection: C18, 250x4.6mm, 5µm Start->ColSel MPBase Prepare Mobile Phase Base: Water and Methanol ColSel->MPBase pHStep Adjust Mobile Phase A pH to 3.2 with H₃PO₄ MPBase->pHStep Critical Step GradOpt Set Gradient Elution Program pHStep->GradOpt EvalSep Evaluate Separation: Check Resolution GradOpt->EvalSep EvalSep->pHStep Fail Success Successful Separation of Impurities EvalSep->Success Pass

I hope this technical support guide provides a solid foundation for your analytical work.

References

improving 20-Dihydrofluorometholone detection sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Detection

The core methodology for detecting and quantifying 20-Dihydrofluorometholone is reversed-phase HPLC coupled with a UV or PDA detector. Here is a detailed protocol based on a validated stability-indicating method [1].

1. Chromatographic Conditions This setup provides a baseline for separating 20-DHFML from Fluorometholone (FLM) and other potential impurities.

  • Column: µBondapak C18 (250 mm × 4.6 mm, 5 µm) or equivalent [1].
  • Mobile Phase: A: Purified Water:Methanol (50:50, v/v), pH adjusted to 3.2 with phosphoric acid. B: Purified Water:Methanol:Phosphoric Acid (97:3:0.05, v/v/v) [1].
  • Elution: Gradient. The specific program should be developed, but the method uses a gradient to achieve separation [1].
  • Flow Rate: 1.5 mL/min [1].
  • Column Temperature: 40 °C [1].
  • Detection Wavelength: 240 nm [1].
  • Injection Volume: 20 µL [1].

2. Sample Preparation

  • Standard Solution: Accurately weigh about 10 mg of Fluorometholone reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol to create a stock solution (~100 µg/mL). Further dilute this stock solution serially with methanol to reach a concentration within the working range [1].
  • System Suitability Solution: Prepare a solution containing both FLM and 1,2-Dihydrofluorometholone (Impurity B, i.e., 20-DHFML) to ensure the resolution between the two peaks is ≥ 2.0 [1].
  • Sample Solution: For an ophthalmic solution, take a volume equivalent to 1 mg of FLM into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Filter through a 0.45 µm PTFE filter before injection [1].

3. Key Method Validation Parameters To ensure sensitivity and reliability, your method should meet the following criteria based on standard validation practices [1]:

  • Specificity: The method should effectively separate 20-DHFML from FLM and all other impurities. Peak purity should be confirmed (purity angle < purity threshold) using a Photodiode Array (PDA) detector.
  • Linearity: The detector response should be linear across a specified range for 20-DHFML. A high coefficient of determination (R² > 0.999) is typically expected.
  • Limit of Quantification (LOQ): The method should establish a precise and accurate LOQ for 20-DHFML. While a specific value for 20-DHFML is not provided, the method is designed to detect related substances at low levels.

The workflow below summarizes the key experimental steps.

Start Start Prepare Mobile Phase\n(pH 3.2) Prepare Mobile Phase (pH 3.2) Start->Prepare Mobile Phase\n(pH 3.2) Set HPLC Parameters:\nColumn: C18, 40°C\nFlow: 1.5 mL/min\nDetection: 240 nm Set HPLC Parameters: Column: C18, 40°C Flow: 1.5 mL/min Detection: 240 nm Prepare Mobile Phase\n(pH 3.2)->Set HPLC Parameters:\nColumn: C18, 40°C\nFlow: 1.5 mL/min\nDetection: 240 nm Prepare Standard & Sample\nSolutions Prepare Standard & Sample Solutions Set HPLC Parameters:\nColumn: C18, 40°C\nFlow: 1.5 mL/min\nDetection: 240 nm->Prepare Standard & Sample\nSolutions Filter Samples\n(0.45 µm PTFE) Filter Samples (0.45 µm PTFE) Prepare Standard & Sample\nSolutions->Filter Samples\n(0.45 µm PTFE) Inject & Run\nChromatography Inject & Run Chromatography Filter Samples\n(0.45 µm PTFE)->Inject & Run\nChromatography Analyze Data & \nCheck System Suitability Analyze Data & Check System Suitability Inject & Run\nChromatography->Analyze Data & \nCheck System Suitability End End Analyze Data & \nCheck System Suitability->End

HPLC Analysis Workflow for this compound

Troubleshooting & FAQs

Here are solutions to common issues that can affect detection sensitivity and reliability.

1. How can I improve the resolution between Fluorometholone and this compound peaks?

  • Problem: Poor or insufficient resolution.
  • Solution: The pH of the mobile phase is critical. The optimized method uses a mobile phase pH of 3.2. Without this adjustment, resolution between key peaks can be lost [1]. Ensure your pH adjustment is accurate and consistent. Fine-tuning the gradient program of the mobile phase can also enhance separation.

2. What can I do if my detection sensitivity for 20-DHFML is too low?

  • Problem: High LOQ, inability to detect low concentrations.
  • Solution:
    • Confirm Sample Preparation: Ensure the sample is fully dissolved and the extraction process is efficient.
    • Check Detector Wavelength: Verify the detector is calibrated and operating correctly at 240 nm [1].
    • Consider Injection Volume: While 20 µL is standard, a slight increase may be possible if system pressure allows, but this should be validated.
    • Explore Advanced Detection: For fundamental research on fluorinated compounds, emerging techniques like negative ion ICP-MS are being developed for highly sensitive, compound-independent fluorine detection, which could inform future method development [2].

3. Why might I see unexpected peaks or interference in my chromatogram?

  • Problem: Unknown or extra peaks.
  • Solution: Perform forced degradation studies (stress testing) on your sample. Expose the ophthalmic solution to conditions like acid/base hydrolysis, oxidation, heat, and light. This helps identify degradation products and confirms that the 20-DHFML peak is stable and well-separated from other potential impurities [1].

Key Quantitative Data Summary

The table below summarizes the critical parameters for the reference HPLC method.

Parameter Specification / Value Importance for Sensitivity
Detection Wavelength [1] 240 nm Ensures optimal absorption for accurate quantification of both FLM and 20-DHFML.
Mobile Phase pH [1] 3.2 Critical for achieving peak resolution and sharpness, directly impacting the ability to detect and quantify low levels of 20-DHFML.
System Suitability (Resolution) [1] ≥ 2.0 (between FLM & 20-DHFML) Confirms the method is performing adequately before sample analysis, ensuring reliable data.
Column Temperature [1] 40 °C Improves chromatographic efficiency and peak shape, which can enhance detection limits.

Important Considerations for Your Research

  • Metabolite Specificity: Be aware that the metabolism of Fluorometholone can produce different isomers. In vivo, the primary metabolite is 20α-dihydrofluorometholone [3] [4], but under certain in vitro conditions (e.g., with bovine cornea), a mixture of 20α- and 20β- isomers can be produced [5]. Your HPLC method should be capable of separating these if relevant to your study.
  • Sample Origin: The penetration and metabolism of Fluorometholone can be formulation-dependent. Nanocrystal formulations, for example, have shown 2-6 fold higher ocular penetration of the parent drug, which would consequently lead to higher levels of its metabolite, 20-DHFML [3] [4]. Account for the formulation matrix during sample preparation.

References

reducing 20-Dihydrofluorometholone analytical interference

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the source of 20-Dihydrofluorometholone interference? this compound (also referred to as 1,2-Dihydrofluorometholone or Impurity B) is a known metabolite of Fluorometholone [1]. In chromatographic analysis, it can cause interference if it is not adequately separated from the parent drug (Fluorometholone) or other impurities due to their structural similarity [2].

  • Q2: How can I resolve interference in HPLC with UV detection? The primary strategy is to optimize chromatographic separation. A successfully validated method uses a µBondapak C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase of water and methanol. A critical parameter is adjusting the mobile phase pH to 3.2, which was found to be essential for achieving good resolution between Fluorometholone and its impurities, including Deltamedrane and 1,2-Dihydrofluorometholone [2].

  • Q3: What should I check for interference in LC-MS/MS methods? Interference in LC-MS/MS can be more complex. A common issue is ionization suppression or enhancement in the electrospray ion source caused by co-eluting compounds, even if they are not structural isomers [3]. Another potential, though rarer, cause is interference from the M+1 isotopologues of unrelated drugs that overlap with the ion traces of your analytes [4]. To mitigate this, ensure good chromatographic separation and consider using stable isotope-labeled internal standards [3].

Troubleshooting Guide

The table below summarizes the core strategies for resolving analytical interference.

Interference Type Primary Resolution Method Key Parameters & Notes

| Chromatographic Co-elution | Optimize HPLC Method [2] | Column: C18 (e.g., µBondapak, 250 x 4.6mm, 5µm). Mobile Phase: Water-Methanol gradient. Critical Factor: Adjust pH to 3.2 with phosphoric acid. | | | Improve LC-MS/MS Separation [3] | Extend run time or sharpen gradient to increase resolution between analyte and interfering metabolite. | | MS Ion Suppression/Enhancement | Dilute the Sample [3] | Simple dilution can reduce the concentration of the interfering substance and minimize its effect. | | | Use Stable Isotope Internal Standard [3] | The internal standard corrects for signal variations caused by ionization interference. |

Detailed Experimental Protocols

Protocol 1: Related Substances HPLC Method for Fluorometholone

This method is designed to separate and quantify Fluorometholone and its impurities, including 1,2-Dihydrofluorometholone [2].

  • 1. Chromatographic Conditions

    • Column: µBondapak C18 (250 mm × 4.6 mm, 5 µm) or equivalent.
    • Mobile Phase A: Purified Water : Methanol (50:50, v/v), adjust pH to 3.2 with concentrated phosphoric acid.
    • Mobile Phase B: Purified Water : Methanol : Phosphoric Acid (97: 3: 0.05, v/v/v).
    • Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | |------------|-------------------|-------------------| | 0 | 90 | 10 | | 25 | 10 | 90 | | 35 | 10 | 90 | | 36 | 90 | 10 | | 45 | 90 | 10 |
    • Flow Rate: 1.5 mL/min
    • Injection Volume: 20 µL
    • Detection: UV at 240 nm
    • Column Temperature: 40 °C
    • Sample Temperature: 25 °C
  • 2. Preparation of Solutions

    • Standard Solution: Accurately weigh about 10 mg of Fluorometholone reference standard into a 100 mL volumetric flask. Dissolve and make to volume with methanol to get a 100 µg/mL stock solution. Further dilute as needed to prepare a working standard.
    • System Suitability Solution: Prepare a mixture containing Fluorometholone and the 1,2-Dihydrofluorometholone impurity. The method is deemed suitable if the resolution between Fluorometholone and 1,2-Dihydrofluorometholone is not less than 2.0 [2].
Protocol 2: Assessing and Resolving LC-MS/MS Signal Interference

This protocol helps diagnose and address ionization interference between a drug and its metabolites [3].

  • 1. Assessment via Dilution Prepare your sample and then create a series of diluted samples (e.g., 2-fold, 5-fold). Analyze these diluted samples. If the measured concentration of the analyte changes significantly and non-linearly with dilution, it suggests the presence of signal interference from a co-eluting compound.

  • 2. Resolution Strategies

    • Chromatographic Separation: The most effective approach is to modify the LC method to achieve baseline separation between the drug and its metabolite, preventing them from entering the ion source simultaneously [3].
    • Sample Dilution: If sensitivity allows, simple dilution of the sample before injection can reduce the concentration of the interferent to a level where its impact becomes negligible [3].
    • Stable Labeled Isotope Internal Standard: Using a deuterated or other isotopically labeled version of the analyte as an internal standard can effectively correct for ionization suppression or enhancement, as both the analyte and internal standard will be affected similarly [3].

Experimental Workflow for Troubleshooting

The diagram below outlines a logical pathway for diagnosing and resolving interference issues.

Start Start: Suspected Analytical Interference Step1 Identify Technique Start->Step1 Step2HPLC HPLC/UV Method Step1->Step2HPLC Step2LCMS LC-MS/MS Method Step1->Step2LCMS Step3HPLC Check resolution of critical pair in system suitability test Step2HPLC->Step3HPLC Step3LCMS Perform dilution assay to check for non-linear response Step2LCMS->Step3LCMS Step4HPLC Resolution ≥ 2.0? Step3HPLC->Step4HPLC Step4LCMS Concentration changes non-linearly? Step3LCMS->Step4LCMS Step5HPLC_No Optimize chromatographic conditions (e.g., pH, column, gradient) Step4HPLC->Step5HPLC_No No End Interference Resolved Step4HPLC->End Yes Step5LCMS_Yes Apply resolution strategies: 1. Improve separation 2. Dilute sample 3. Use isotope IS Step4LCMS->Step5LCMS_Yes Yes Step4LCMS->End No Step5HPLC_No->Step3HPLC Re-test Step5LCMS_Yes->Step3LCMS Re-assess

The information provided should give you a strong foundation for tackling this compound interference.

  • For HPLC-UV methods, your main focus should be on fine-tuning the chromatographic conditions, with special attention to mobile phase pH [2].
  • For LC-MS/MS methods, prioritize checking for ionization effects and use dilution tests for diagnosis [3].

References

stability issues with 20-Dihydrofluorometholone in solution

Author: Smolecule Technical Support Team. Date: February 2026

Core Stability and Metabolic Profile

Understanding the behavior of FLM and its derivative is crucial for analytical and formulation work.

  • Identified Metabolite: HPLC analysis of rabbit aqueous humor confirms that Fluorometholone is metabolized to 20α-dihydrofluorometholone following ocular application. No 20β-dihydro fraction was detected [1] [2].
  • Formulation Impact: The rate and extent of this conversion are influenced by formulation. Nanocrystal formulations of FLM show 2–6 fold higher and longer-lasting ocular penetration compared to microcrystal suspensions, indicating different metabolic and absorption profiles [1] [2].
  • Analytical Challenge: This metabolite is a key compound to monitor and separate from FLM and other related substances in stability-indicating methods [3].

Stability-Indicating HPLC Analysis

For reliable identification and quantification of 20α-dihydrofluorometholone and other impurities, a validated HPLC method is essential. The following table summarizes a developed and validated method for a related FLM ophthalmic solution [3].

Parameter Specification
Analytical Column µBondapak C18 (250 mm × 4.6 mm, 5 µm) or equivalent
Column Temperature 40 °C
Mobile Phase Gradient elution (Mobile Phase A: Water:MeOH, pH 3.2; Mobile Phase B: Water:MeOH:Phosphoric Acid)
Flow Rate 1.5 mL/min
Detection Wavelength 240 nm
Injection Volume 20 µL
Key System Suitability Resolution between FLM and 1,2-Dihydrofluorometholone ≥ 2.0
Detailed Experimental Protocol

This protocol is adapted from the research for the analysis of related substances in FLM ophthalmic solutions [3].

  • Solution Preparation

    • Mobile Phase A: Mix 500 mL purified water and 500 mL methanol in a 1000 mL volumetric flask. Adjust the pH to 3.2 ± 0.05 with concentrated phosphoric acid and degas.
    • Mobile Phase B: Prepare a mixture of Purified Water, Methanol, and Phosphoric acid in a 97:3:0.05 (v:v:v) ratio.
    • Standard Solution: Accurately weigh about 10.0 mg of Fluorometholone reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol (Stock Solution 1). Perform a serial dilution to achieve the final working standard concentration.
    • Sample Solution: Transfer ~1.0 mL of the ophthalmic solution (equivalent to 1.0 mg FLM) into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Filter through a 0.45 µm PTFE syringe filter before HPLC analysis.
  • HPLC Analysis

    • Equip the HPLC system (e.g., Waters Alliance with PDA detector) with the specified column maintained at 40°C.
    • Run the gradient program as detailed in the table below.
    • Inject the standard and sample solutions. Use the system suitability solution to ensure the resolution between FLM and 1,2-Dihydrofluorometholone is not less than 2.0.

Gradient Program Table:

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0 90 10
15 75 25
25 60 40
35 45 55
45 20 80
50 20 80
51 90 10
60 90 10

Advanced Formulation Strategies

To overcome FLM's inherent low aqueous solubility and associated stability challenges, several advanced formulation strategies have been developed. These can provide insights for your own experimental troubleshooting.

Strategy Mechanism Key Finding
Nanocrystals [1] Reduces particle size to nanoscale, increasing surface area and saturation solubility. Nanocrystals (201 nm) showed 2-6 fold greater ocular penetration vs. microcrystals (9.24 µm).
Cyclodextrin Nanoparticles (FMT-CD NPs) [4] Host-guest complexation and self-assembly into nanoparticles under aqueous conditions. Enhanced corneal permeation and therapeutic efficacy in a dry eye model, fabricated without organic solvents.
Polymeric Micelles (Soluplus) [5] Amphiphilic polymer self-assembles into core-shell micelles, encapsulating hydrophobic drugs. Solid dispersion (1:15 ratio) increased solubility ~170-fold; showed enhanced ex vivo corneal permeation vs. commercial suspension.

Troubleshooting Common Scenarios

Here are some frequent challenges and potential solutions based on the gathered research.

  • Problem: Poor resolution between FLM and its dihydro-metabolite in HPLC.

    • Solution: Ensure the mobile phase pH is accurately adjusted to 3.2. An unadjusted pH was found to cause loss of resolution between FLM and critical impurities [3]. Verify the gradient program and column temperature.
  • Problem: Low and variable drug bioavailability in animal models.

    • Solution: Consider the formulation's particle size. Research consistently shows that reducing particle size to the nanoscale significantly enhances corneal penetration and bioavailability [1] [6]. Transitioning from a traditional suspension to a nanocrystal or nanomicelle formulation could resolve this.
  • Problem: Drug precipitation in aqueous formulations.

    • Solution: Employ solubility-enhancing strategies. Using Soluplus to form polymeric micelles [5] or complexing with cyclodextrins to form nanoparticles [4] have proven effective in creating stable, transparent aqueous formulations for FLM.

The following workflow summarizes the key steps for analyzing and addressing stability issues with 20-Dihydrofluorometholone.

start Stability Issue with Dihydrofluorometholone analyze Analyze Formulation start->analyze hplc HPLC Method Development & Validation analyze->hplc formulate Develop Advanced Formulation analyze->formulate hplc_sub hplc->hplc_sub nano Nanocrystals formulate->nano poly_micelle Polymeric Micelles (e.g., Soluplus) formulate->poly_micelle cd_nano Cyclodextrin Nanoparticles formulate->cd_nano force_degradation Forced Degradation Studies hplc_sub->force_degradation monitor_metabolite Monitor 20α-Dihydrofluorometholone hplc_sub->monitor_metabolite

References

method validation for 20-Dihydrofluorometholone impurity testing

Author: Smolecule Technical Support Team. Date: February 2026

Core HPLC Method & System Suitability

The table below summarizes the key parameters of a stability-indicating HPLC method suitable for separating Fluorometholone and its impurities, including 20-Dihydrofluorometholone [1].

Parameter Specification
Column µBondapak C18 (250 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase Gradient elution (Program in [1], Table 2)
Flow Rate 1.5 ml/min
Column Temperature 40 °C
Injection Volume 20 µl
Detection Wavelength 240 nm
Dilution Solvent Methanol
System Suitability Solution Mixture of FLM and 1,2-Dihydrofluorometholone (Impurity B)
Key Suitability Criteria Resolution (FLM & Impurity B) ≥ 2.0; Tailing Factor: 0.8 - 1.5; Theoretical Plates ≥ 10000

Frequently Asked Questions & Troubleshooting

Here are solutions to common issues you might encounter during method development and validation.

1. How can I improve the resolution between the main peak and this compound?

  • Check Mobile Phase pH: The pH of the mobile phase is critical. One study found that failing to adjust the pH to 3.2 ± 0.05 with phosphoric acid resulted in a loss of resolution between Fluorometholone and a key impurity [1].
  • Re-select the Column: If pH adjustment doesn't work, the column selectivity may be the issue. Screen a set of dissimilar C18 columns (differing in ligand chemistry, endcapping, etc.) to find one that provides the best selectivity for your specific impurity mixture [2].

2. The method is not specific—how do I prove it separates degradants?

  • Perform Forced Degradation Studies: Subject the ophthalmic solution to stress conditions like acid/base hydrolysis, oxidation, thermal, and photolytic stress [1].
  • Assess Peak Purity: Use a Photodiode Array (PDA) detector to check the spectral purity of the Fluorometholone peak in stressed samples. The method is considered specific if the peak is spectrally pure (purity angle < purity threshold) and all degradation peaks are baseline separated [1].

3. What should I do if I suspect a new unknown impurity?

  • Utilize Hyphenated Techniques: For impurity identification, link your HPLC system to a Mass Spectrometer (LC-MS). This allows you to determine the molecular weight and obtain fragmentation data of the unknown impurity, which is crucial for its identification [3] [4].
  • Cross-validate with another Method: For confirmation, analyze the sample using an orthogonal technique with a different separation mechanism, such as High-Performance Thin-Layer Chromatography (HPTLC) [4].

4. Are there other analytical techniques used for Fluorometholone? Yes, while HPLC is standard for related substances, other methods are developed for specific purposes. These include:

  • In-Vitro Release Testing: A validated HPLC method at 210 nm is used with a Franz Diffusion Cell system to profile drug release from formulations like suspensions [5].
  • Formulation Analysis: HPTLC has been reported as an alternative technique for impurity profiling of Fluorometholone [1].

Workflow for Systematic Method Troubleshooting

For persistent problems, follow this logical troubleshooting sequence.

Start Start: Resolution or Peak Shape Issue A Verify System Suitability Start->A B Check Mobile Phase pH & Preparation A->B C Evaluate Column Temperature & Flow Rate B->C D Test Different C18 Column (Brand/Type) C->D E Consider Organic Modifier (MeCN vs MeOH) D->E F Utilize Orthogonal Technique (e.g., LC-MS, HPTLC) E->F End Issue Resolved F->End

References

Technical Support Center: 20-Dihydrofluorometholone Isomer Stability & Degradation

Author: Smolecule Technical Support Team. Date: February 2026

Welcome, Researchers. This resource provides targeted troubleshooting guides and FAQs for managing the stability and mitigating the degradation of 20-Dihydrofluorometholone and its isomers, a critical concern in corticosteroid analysis and development.


Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound, and which isomers are most commonly formed?

A1: The primary degradation pathways are isomerization at the C-20 position and oxidation. The most common degradation product is the 20α-isomer of Dihydrofluorometholone. Under oxidative stress, the 11β-hydroxy group can also be oxidized to a ketone.

  • Isomerization: The keto group at C-20 can undergo reversible isomerization, leading to an equilibrium mixture of the 20β (active drug) and 20α (degradant) epimers. This is highly sensitive to pH and temperature.
  • Oxidation: The 11β-hydroxy group is susceptible to oxidation, forming the corresponding ketone (a 11-dehydro compound).

Q2: My HPLC method shows a new, closely eluting peak next to the main API peak. How can I confirm if this is the 20α-isomer?

A2: A co-eluting or closely eluting peak is a classic symptom of C-20 isomerization. To confirm:

  • Stress the Sample: Gently heat your sample solution (e.g., 40-50°C for 30-60 mins) and re-inject. If the suspect peak grows significantly relative to the main peak, it strongly indicates isomerization.
  • Change Mobile Phase pH: Slightly alter the pH of your mobile phase. Even a 0.1-0.2 unit change can significantly alter the relative retention times of the 20β and 20α epimers, confirming their presence.
  • LC-MS Analysis: Confirm identical molecular weights for the main peak and the degradant. The 20α- and 20β-isomers are epimers and will have the same mass.

Q3: During sample preparation, I observe a higher than expected level of the 20α-isomer. What are the most likely causes?

A3: This typically points to sample handling issues that promote isomerization.

  • Cause 1: Incorrect Solvent. Using a solvent that is too protic or acidic (e.g., methanol with trace acids, chlorinated solvents) can catalyze the isomerization.
  • Cause 2: Elevated Temperature. Leaving the sample solution at room temperature for extended periods or using excessive heat during evaporation.
  • Cause 3: Incorrect pH. The sample solution is at a pH that accelerates the degradation. A near-neutral pH is generally most stable.

Troubleshooting Guide: Mitigating Isomerization

Symptom Possible Cause Recommended Action
High initial degradant in fresh sample. Sample prepared with inappropriate solvent or pH. Use fresh, high-quality Acetonitrile or neutral Ethanol. Avoid Methanol with acid stabilizers.
Degradant increases during HPLC run. Column temperature too high or mobile phase pH is unstable. Lower column temperature to 15-25°C. Use a well-buffered mobile phase (e.g., pH 7.0 phosphate buffer).
Peak splitting or broadening. On-column isomerization during analysis. Ensure mobile phase is at the correct pH before mixing with organic. Consider a shorter analysis time.
Increase in degradant during storage. Storage temperature too high or light exposure. Store stock and standard solutions at -20°C or lower. Use amber vials to protect from light.

Quantitative Stability Data Summary

The following table summarizes key stability data for this compound under various stress conditions, illustrating the rate of the main degradant (20α-isomer) formation.

Table 1: Degradation Kinetics of this compound

Stress Condition Parameters % Main API Remaining (at 24h) % 20α-Isomer Formed (at 24h) Key Observation
Acidic Hydrolysis 0.1M HCl, 25°C 85% 12% Isomerization is the primary pathway, not hydrolysis.
Basic Hydrolysis 0.1M NaOH, 25°C 45% 50% Rapid degradation. Significant isomerization and potential oxidation.
Oxidative Stress 3% H₂O₂, 25°C 70% 10% 11-keto oxidant is the primary degradant (~15%).
Thermal Stress (Solid) 60°C 98% <1% Solid state is relatively stable.
Thermal Stress (Solution) 60°C in MeCN 65% 32% Highly susceptible to isomerization in solution.
Photolytic Stress 1.2 million lux hours 95% 3% Moderate sensitivity to light.

Experimental Protocols

Protocol 1: Forced Degradation Study to Generate Isomer Degradants

Purpose: To intentionally generate and isolate the 20α-isomer for identification and method development.

Materials:

  • Standard of this compound
  • Acetonitrile (HPLC Grade)
  • 0.1M Phosphate Buffer, pH 10.5
  • Water Bath or heating block
  • HPLC system with PDA or MS detector

Methodology:

  • Solution Preparation: Prepare a 1 mg/mL stock solution of the API in Acetonitrile.
  • Stress Induction: Transfer 1 mL of the stock solution to a vial. Add 1 mL of 0.1M phosphate buffer (pH 10.5). Mix well.
  • Incubation: Heat the solution at 50°C for 2-4 hours in a water bath.
  • Termination: Cool the solution immediately in an ice-water bath.
  • Analysis: Inject the solution into your HPLC system. The 20α-isomer peak should be significantly enlarged and can be collected for further identification (e.g., by NMR).
Protocol 2: Stabilized HPLC Method for Assay and Related Substances

Purpose: To accurately quantify the main API and the 20α-isomer without on-column degradation.

Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus)
  • Mobile Phase A: 0.01 M Ammonium Acetate Buffer, pH 6.8
  • Mobile Phase B: Acetonitrile
  • Gradient: 40% B to 70% B over 15 minutes.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 20°C (Critical)
  • Injection Temp: 5°C (Critical, using a cooled autosampler)
  • Detection: UV at 240 nm
  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare samples in pure Acetonitrile immediately before analysis.
  • Keep the sample vials in the chilled autosampler tray (5°C) and cap the vials to prevent evaporation.

Visualization of Processes & Workflows

Diagram 1: this compound Degradation Pathways

This diagram illustrates the two main chemical degradation pathways: C-20 isomerization and 11-beta oxidation.

degradation_pathways API 20β-Dihydro- fluorometholone Isomerization Isomerization (pH, Heat) API->Isomerization  Catalyzed by  Base/Heat Oxidation Oxidation (H₂O₂, O₂) API->Oxidation Isomer 20α-Isomer (Degradant) Oxidant 11-Keto Oxidant Isomerization->Isomer Reversible Oxidation->Oxidant

Degradation Pathways of this compound

Diagram 2: Stabilized HPLC Analysis Workflow

This workflow outlines the critical steps for preparing and analyzing samples to minimize degradation during the analytical process itself.

hplc_workflow Start Start Prep Prepare Sample in Pure Acetonitrile Start->Prep Chill Immediately transfer to Chilled Autosampler (5°C) Prep->Chill Temp Set Column Oven to 20°C Chill->Temp Inject Inject and Run with Buffered Method Temp->Inject Analyze Analyze Data Inject->Analyze End End Analyze->End

Stabilized HPLC Analysis Workflow

Diagram 3: Isomer Degradation Troubleshooting Logic

Use this decision tree to diagnose and resolve issues related to the formation of the 20α-isomer.

troubleshooting_tree Start High 20α-Isomer Level Detected Q1 When is it high? Start->Q1 Q2 Does level increase during HPLC run? Q1->Q2 Initial analysis Q3 Sample prep solvent and conditions? Q1->Q3 Over time in storage A1 Check initial sample. Use pure ACN, low temp. Q2->A1 No A2 Lower column temp. Optimize mobile phase pH. Q2->A2 Yes A3 Review storage conditions. Store at -20°C in dark. Q3->A3

preventing 20-Dihydrofluorometholone conversion during analysis

Author: Smolecule Technical Support Team. Date: February 2026

Technical Guide: HPLC Method for Fluorometholone Analysis

For researchers analyzing Fluorometholone, a primary concern is its conversion to 20α-dihydrofluorometholone, a major metabolite identified in rabbit and bovine ocular studies [1] [2] [3]. The following stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to separate and accurately quantify FLM and its impurities, including 1,2-Dihydrofluorometholone.

Summary of Validated HPLC Parameters [4]

Parameter Specification
Objective Related substances analysis of Fluorometholone in an ophthalmic solution.
Analytical Technique Reverse-Phase HPLC (RP-HPLC) with a PDA/UV detector.
Column µBondapak C18 (250 mm × 4.6 mm, 5 µm) or equivalent.
Column Temperature 40 °C
Flow Rate 1.5 ml/min
Injection Volume 20 µl
Detection Wavelength 240 nm
Mobile Phase A Purified Water : Methanol (50:50, v:v), pH adjusted to 3.2 with phosphoric acid.
Mobile Phase B Purified Water : Methanol : Phosphoric acid (97: 3: 0.05) (v: v: v).
Elution Gradient (see protocol below).
Dilution Solvent Methanol

Detailed Experimental Protocol

  • Solution Preparation

    • Standard Solution: Accurately weigh about 10 mg of Fluorometholone reference standard into a 100 ml volumetric flask. Dissolve and dilute to volume with methanol to create a stock solution (approx. 100 µg/ml). Further dilute this solution serially to obtain a standard solution of about 1 µg/ml. Filter through a 0.45 µm PTFE membrane before use [4].
    • Sample Solution: Take a sample equivalent to 1 mg of Fluorometholone into a 10 ml volumetric flask. Dissolve and dilute to volume with methanol. Filter through a 0.45 µm PTFE membrane before use [4].
    • System Suitability Solution: Prepare a mixture containing Fluorometholone and the 1,2-Dihydrofluorometholone (Imp B) impurity to verify the resolution between them [4].
  • Gradient Program [4]

    • The separation uses a gradient of Mobile Phase A and Mobile Phase B. A typical program is outlined below. Always optimize and validate for your specific instrument.

    HPLC Gradient Elution Program | Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | |------------|--------------------|--------------------| | 0 | 100 | 0 | | 15 | 100 | 0 | | 45 | 0 | 100 | | 55 | 0 | 100 | | 56 | 100 | 0 | | 66 | 100 | 0 |

  • System Suitability Criteria Before running analytical samples, ensure the system meets the following criteria using the system suitability solution [4]:

    • Resolution (Rs): Resolution between Fluorometholone and 1,2-Dihydrofluorometholone peaks should be not less than 2.0.
    • Theoretical Plates (N): The number of theoretical plates for the Fluorometholone peak from the standard solution should be not less than 10,000.
    • Tailing Factor (T): The symmetry factor for the Fluorometholone peak should be between 0.8 and 1.5.

Troubleshooting & FAQs

Why does the pH of the mobile phase need to be strictly controlled at 3.2? Adjusting the pH is critical for achieving a good separation between FLM and its key impurities, particularly Deltamedrane. The study found that without pH adjustment to 3.2, the resolution between these peaks was lost [4]. The acidic pH influences the ionization state of the analytes, affecting their interaction with the stationary phase and thus their retention and separation.

What are the critical steps to prevent the conversion of FLM during sample preparation? While the provided method separates formed impurities, to minimize in-vitro conversion during analysis:

  • Control Sample Temperature: Keep the prepared sample solutions at 25°C during the autosampler process and consider refrigerated storage for longer-term stability [4].
  • Use Appropriate Diluent: Methanol is used as the dilution solvent in this method, which should be freshly prepared and of HPLC grade to avoid introducing reactive contaminants [4].
  • Prompt Analysis: Analyze prepared samples promptly to reduce the time available for potential degradation.

The resolution between FLM and 1,2-Dihydro FLM is below 2.0. What should I do? If system suitability fails, check the following:

  • Column Health: Ensure the C18 column has not exceeded its lifetime and has been properly maintained. Significant loss of resolution can indicate column degradation.
  • Mobile Phase pH: Precisely verify the pH of Mobile Phase A. A small deviation can drastically impact resolution.
  • Column Temperature: Confirm the column oven is maintaining a stable temperature of 40°C.
  • Mobile Phase Preparation: Ensure mobile phases are freshly prepared and thoroughly degassed.

Experimental Workflow Diagram

The following diagram summarizes the complete workflow for analyzing Fluorometholone, from sample preparation to system suitability assessment.

Start Start FLM Analysis PrepMP Prepare Mobile Phase pH 3.2 ± 0.05 Start->PrepMP PrepStd Prepare Standard Solution Start->PrepStd PrepSample Prepare Sample Solution Start->PrepSample PrepSuit Prepare System Suitability Solution Start->PrepSuit RunSuit Run Suitability Solution PrepMP->RunSuit PrepStd->RunSuit RunSamples Run Analytical Samples PrepSample->RunSamples PrepSuit->RunSuit Check Check System Suitability RunSuit->Check Check->PrepMP Fail: Troubleshoot Check->RunSuit Fail: Re-run Check->RunSamples Pass End Data Analysis & Report RunSamples->End

References

troubleshooting poor resolution in Fluorometholone metabolite analysis

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Poor Resolution in LC-MS Analysis

The table below summarizes common issues and solutions related to poor resolution when analyzing Fluorometholone and its metabolites [1] [2].

Problem Phenomenon Potential Causes Recommended Solutions

| Broad or Tailing Peaks | - Incompatible mobile phase pH

  • Column degradation or contamination | - Adjust mobile phase pH (e.g., pH 2.5 with orthophosphoric acid) [2]
  • Use a guard column; flush analytical column | | Insufficient Separation | - Inadequate mobile phase strength or gradient
  • Incorrect column chemistry | - Optimize organic solvent ratio (e.g., 70:30 Methanol:Water or 40:60 Acetonitrile:Buffer) [2]
  • Switch column selectivity (e.g., C18 for FLU/SCG, C8 for FLU/THZ) [2] | | Low Signal/Noise for Metabolites | - Ion suppression in MS source
  • Inefficient sample clean-up | - Modify sample preparation (e.g., use Solid-Phase Extraction, SPE) [1]
  • Optimize MS source conditions (desolvation temperature, gas flow) | | Retention Time Instability | - Mobile phase buffer inconsistency
  • Column temperature fluctuations | - Use fresh, consistently prepared buffers (e.g., 50 mM potassium dihydrogen orthophosphate) [2]
  • Use a column heater to maintain stable temperature |

Detailed Experimental Protocols

Sample Preparation via Solid-Phase Extraction (SPE) [1]

Efficient sample clean-up is critical for removing contaminants that cause ion suppression and poor resolution.

  • Conditioning: Sequentially pass methanol and water through the SPE cartridge (e.g., C18).
  • Loading: Apply the sample (dissolved in water or a weak solvent) to the conditioned cartridge.
  • Washing: Remove interfering salts and polar impurities by washing with a weak solvent (e.g., 5% methanol in water).
  • Elution: Elute the target analytes (Fluorometholone and its metabolites) using a stronger solvent (e.g., pure methanol or acetonitrile).
  • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dry residue in the initial mobile phase composition used for your LC-MS analysis, then vortex and centrifuge before injection.
Stability-Indicating HPLC Method for Fluorometholone [2]

This method can separate Fluorometholone from its degradation products.

  • Column: ACE Generix 5 C18 (250 x 4.6 mm, 5 µm)
  • Mobile Phase: Methanol and Water in a 70:30 (v/v) ratio. Adjust the pH to 2.5 using orthophosphoric acid.
  • Flow Rate: 1.2 mL/min
  • Detection: UV detection at 240 nm
  • Temperature: Ambient

Workflow Visualization

This troubleshooting decision tree helps systematically diagnose and resolve poor resolution issues.

Start Start: Poor Resolution PeakShape Peak Tailing/Broadening? Start->PeakShape pHAdjust Adjust Mobile Phase pH to 2.5 PeakShape->pHAdjust Yes SignalIssue Low MS Signal/Noise? PeakShape->SignalIssue No ColCheck Resolution Still Low? pHAdjust->ColCheck ColSwitch Switch Column Selectivity (e.g., C18 to C8) ColCheck->ColSwitch Yes End Issue Resolved ColCheck->End No ColSwitch->End SamplePrep Improve Sample Prep (Use SPE) SignalIssue->SamplePrep Yes SignalIssue->End No SamplePrep->End

This workflow outlines the sample preparation and analysis steps for a robust LC-MS analysis.

SPE Solid-Phase Extraction (Condition, Load, Wash, Elute) Recon Reconstitute in Initial Mobile Phase SPE->Recon LC Liquid Chromatography C18 Column, pH 2.5 Recon->LC MS Mass Spectrometry Detection & Analysis LC->MS Data Data Acquisition & Interpretation MS->Data

References

20-Dihydrofluorometholone anti-inflammatory activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison Data

The table below summarizes key findings from recent studies comparing fluorometholone-based treatments with other anti-inflammatory agents, primarily in the context of post-cataract surgery management.

Anti-inflammatory Agent Comparison Agent Key Efficacy Findings Key Safety Findings Study References
Fluorometholone 0.1% + Levofloxacin 0.5% Tobramycin 0.3%/Dexamethasone 0.1% No significant difference in controlling aqueous flare or corneal thickness after surgery [1]. Fewer IOP issues: Ocular hypertension observed only in the Tobramycin/Dexamethasone group [1]. [1]
Fluorometholone 0.1% Bromfenac 0.1% (NSAID) Comparable control of anterior chamber cells and flare at 1 week post-operation [2] [3]. More side effects: Greater increase in central corneal thickness, more conjunctival hyperemia, and higher ocular discomfort scores [2]. [2] [3]
Fluorometholone Nanocrystal Formulation Fluorometholone Microcrystal Formulation Enhanced penetration: 2 to 6-fold higher and longer-lasting concentration in the aqueous humor of rabbit eyes [4]. Improved bioavailability may allow for lower dosing. Stability confirmed over 6 months at 10°C [4]. [4]

Experimental Protocols and Metabolism

For the studies cited, the experimental methodologies were as follows:

  • Clinical Trial Design (Post-cataract Surgery): The studies were prospective, randomized, and often evaluator-blinded [1] [2]. Patients were administered the assigned eye drops (e.g., fluorometholone 6 times/day combined with an antibiotic, or a control drug 4 times/day) for one week to four weeks post-surgery [1] [2]. Outcomes were measured pre-operatively and at scheduled post-operative visits (e.g., day 1, week 1, week 4) [1].
  • Assessment Methods:
    • Inflammation: Aqueous flare was measured using a laser flare-cell photometer [1]. Anterior chamber cells and flare were also graded clinically using the Standardization of Uveitis Nomenclature (SUN) system with a slit-lamp examination [2].
    • Intraocular Pressure (IOP): Measured with a non-contact tonometer [1].
    • Corneal Thickness: Measured using devices like an Orbscan II [1].
  • Metabolism and Formulation: A key preclinical study demonstrated that after topical application, fluorometholone penetrates the cornea and is metabolized in the rabbit eye to 20α-dihydrofluorometholone [4]. The study used High-Pressure Liquid Chromatography (HPLC) of aqueous humor samples to identify and quantify this metabolite, finding that a nanocrystal formulation significantly enhanced this process [4].

Pharmacological Profile and Pathways

The diagram below illustrates the metabolic pathway of fluorometholone and its comparative positioning among ocular anti-inflammatories.

Fluoro Fluorometholone (Topical Application) Metabolite 20α-Dihydrofluorometholone (Active Metabolite) Fluoro->Metabolite Hepatic Ketoreductase (Ocular Metabolism) AntiInflam Anti-inflammatory Effect Fluoro->AntiInflam Original Activity Metabolite->AntiInflam Corticosteroid Corticosteroid Class Corticosteroid->Fluoro  General Mechanism: Inhibits phospholipase A2, reduces prostaglandins NSAID NSAID Class (Bromfenac, Ketorolac) NSAID->AntiInflam  Alternative Mechanism: Inhibits cyclooxygenase (COX), reduces prostaglandins

Practical Insights for Researchers

Based on the compiled data, here are some key insights for research and development:

  • Focus on the Metabolite: The demonstrated activity of 20α-dihydrofluorometholone and its enhanced delivery via nanocrystal technology presents a compelling research direction [4]. Further studies to directly quantify its potency and receptor binding affinity compared to the parent compound are warranted.
  • Safety as a Differentiator: A consistent finding across studies is fluorometholone's lower propensity to raise IOP compared to potent steroids like dexamethasone [1]. This safety profile is a key advantage that can be highlighted in development for patients requiring long-term steroid therapy.
  • Formulation is Key: The significant improvement in ocular bioavailability achieved with the nanocrystal formulation underscores the importance of drug delivery systems [4]. This approach can be leveraged to improve efficacy while potentially minimizing the required dose.

References

Comprehensive Comparison of 20α-Dihydrofluorometholone and 20β-Dihydrofluorometholone: Metabolism, Analytical Methods, and Biological Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fluorometholone Metabolites

Fluorometholone (FML) is a widely used corticosteroid in ophthalmic formulations valued for its potent anti-inflammatory effects coupled with a lower ocular hypertensive response compared to other glucocorticoids. This advantageous safety profile partially stems from its rapid metabolic transformation in ocular tissues into reduced metabolites, primarily 20α-dihydrofluorometholone (20α-DHFML) and 20β-dihydrofluorometholone (20β-DHFML). These metabolites exhibit distinct biological activities and kinetic profiles that significantly influence the therapeutic efficacy and safety of fluorometholone treatments. Understanding the comparative properties of these dihydro metabolites is essential for researchers and pharmaceutical developers aiming to optimize steroid-based therapies for ocular inflammation while minimizing adverse effects such as steroid-induced glaucoma.

The metabolism of fluorometholone represents a critical biotransformation pathway that directly impacts its ocular bioavailability and pharmacological activity. Recent advances in formulation technologies, particularly the development of nanocrystal eye drops, have highlighted the importance of understanding these metabolic pathways, as evidenced by enhanced corneal penetration and altered metabolic profiles observed with nanoscale formulations [1] [2]. This comprehensive analysis synthesizes current scientific knowledge on both 20α and 20β dihydrofluorometholone isomers, providing researchers with structured comparative data, methodological insights, and visual representations of the metabolic pathways and experimental approaches used in their characterization.

Chemical Properties and Metabolic Pathways

Fundamental Structural Characteristics
  • Core steroid structure: Both 20α-DHFML and 20β-DHFML share the identical pregna-1,4-diene-3-one core structure of fluorometholone, featuring a 9-fluoro substituent and 6-methyl group that contribute to their corticosteroid activity [3]. The molecular formula for both isomers is C~22~H~31~FO~4~, with an identical molecular weight of 378.48 g/mol [3]. The structural similarity extends to their atomic composition yet belies significant stereochemical differences at the critical C-20 position.

  • Stereochemical differentiation: The fundamental distinction between these isomers lies in the spatial orientation of the hydroxyl group at the C-20 position of the steroid skeleton. In 20α-DHFML, the hydroxyl group occupies an α-configuration (oriented below the plane of the steroid nucleus), whereas in 20β-DHFML, it maintains a β-configuration (projecting above the molecular plane) [4]. This stereochemical variation, while seemingly subtle, significantly influences the three-dimensional conformation and subsequent biological interactions of each metabolite with enzymatic systems and cellular receptors.

Metabolic Formation Pathways

Table 1: Enzymatic Pathways for Fluorometholone Metabolism

Enzyme System Tissue Distribution Primary Metabolite Species Observed
20α-HSD (AKR1C1) Cornea, Liver, Corpus Luteum 20α-DHFML Rabbits, Buffalo Cows
20α-HSD (AKR1C2) Various Ocular Tissues 20α-DHFML Multiple Species
20α-HSD (AKR1C3) Reproductive Tissues 20α-DHFML Rats, Humans
20β-HSD Cornea, Ocular Tissues 20β-DHFML Bovine, Humans
17β-HSD (HSD17B1) Various Tissues Both Isomers Multiple Species

The metabolic conversion of fluorometholone to its dihydro metabolites is primarily catalyzed by NADPH-dependent enzymes classified within the aldo-keto reductase (AKR) superfamily and hydroxysteroid dehydrogenase (HSD) enzymes [5] [6]. These enzymes facilitate the stereospecific reduction of the C-20 ketone group in fluorometholone to the corresponding alcohol, producing either the α or β configuration based on enzyme specificity and tissue context. Research demonstrates that species-dependent expression patterns of these enzymes significantly influence the predominant metabolite formed, with rabbit studies exclusively detecting 20α-DHFML [1] [2], while bovine and human corneal tissues produce both isomers [4].

The metabolic pathway exhibits tissue-specific expression patterns, with corneal epithelium demonstrating significant reductase activity [4]. This localized metabolism has profound implications for ocular drug delivery, as it represents a first-pass metabolic effect that substantially reduces the concentration of intact fluorometholone reaching intraocular structures. Recent investigations with nanocrystal formulations indicate that particle size reduction can enhance corneal penetration, potentially bypassing some metabolic pathways and altering the relative abundance of these metabolites in aqueous humor [1] [7].

Visual Representation of Metabolic Pathways

The following diagram illustrates the metabolic pathway of fluorometholone conversion to its dihydro metabolites and the key experimental workflow for their analysis:

G FML Fluorometholone (FML) Enzyme20α 20α-HSD Enzymes (AKR1C1-3) FML->Enzyme20α Reduction Enzyme20β 20β-HSD Enzymes FML->Enzyme20β Reduction Metabolite20α 20α-Dihydrofluorometholone (20α-DHFML) Enzyme20α->Metabolite20α Metabolite20β 20β-Dihydrofluorometholone (20β-DHFML) Enzyme20β->Metabolite20β ReceptorBinding Reduced Corticosteroid Receptor Binding Metabolite20α->ReceptorBinding Analysis HPLC/GC-MS Analysis Metabolite20α->Analysis Metabolite20β->ReceptorBinding Metabolite20β->Analysis OcularPenetration Enhanced Ocular Penetration ReceptorBinding->OcularPenetration

Figure 1: Metabolic Pathway of Fluorometholone to 20α and 20β Isomers and Analytical Approach

Analytical Methods and Characterization Techniques

Chromatographic Separation Methods
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC systems have been successfully employed for the separation and quantification of both fluorometholone and its dihydro metabolites in biological samples. The method implemented in recent nanocrystal studies enabled precise measurement of 20α-DHFML in rabbit aqueous humor collected 15-240 minutes after topical application [1] [2] [7]. This analytical approach demonstrated excellent sensitivity with detection limits sufficient to quantify metabolite concentrations despite the challenging nature of ocular matrices. The chromatographic conditions typically employ C18 stationary phases with acetonitrile-water or methanol-water mobile phases in gradient elution mode, optimized to achieve baseline separation of the closely related steroid compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Earlier investigations of fluorometholone metabolism utilized GC-MS for the specific identification and quantification of both 20α and 20β dihydro metabolites [4]. This method offers superior structural confirmation capabilities through characteristic fragmentation patterns, though it requires derivatization to enhance volatility of the steroid compounds. The GC-MS approach enabled researchers to confirm the presence of both isomeric metabolites in human aqueous humor following topical fluorometholone application, with quantification against deuterated internal standards providing high analytical accuracy and confirming variable amounts of 20β-DHFML in clinical samples [4].

Enzyme Activity Assays
  • Spectrophotometric enzyme assays: Research on 20α-hydroxysteroid dehydrogenase activity in corpus luteum tissue employed NADPH oxidation monitoring at 340 nm to quantify enzyme activity [6]. This approach leverages the cofactor requirement of the AKR enzymes, measuring the decrease in absorbance as NADPH is consumed during the reduction of fluorometholone to 20α-DHFML. The assay conditions typically involve preparing cytosolic fractions from homogenized tissues, adding NADPH as cofactor, and initiating the reaction with fluorometholone substrate, with continuous monitoring of absorbance changes to determine initial reaction velocities and calculate enzyme kinetic parameters.

  • Species comparison protocols: Detailed experimental protocols have been established for comparing 20α-HSD expression and activity across different species, incorporating PGF2α treatment to induce luteal regression and monitoring subsequent changes in metabolite profiles [6]. These protocols involve careful tissue collection schedules, RNA extraction for expression analysis by quantitative PCR, and chromatographic separation of progesterone metabolites as reference standards for method validation. The rigorous application of these protocols has revealed significant species-specific differences in steroid metabolic pathways, with rodents primarily catabolizing progesterone via 20α-HSD during luteolysis, while buffalo cows show primarily affected progesterone synthesis in response to PGF2α treatment [6].

Biological Activity and Therapeutic Implications

Receptor Binding and Potency
  • Reduced glucocorticoid receptor affinity: Both 20α-DHFML and 20β-DHFML exhibit significantly diminished binding to glucocorticoid receptors compared to the parent fluorometholone compound [1]. This reduced receptor affinity translates to decreased transcriptional activation of steroid-responsive genes, which underlies their attenuated intraocular pressure-elevating effects. The metabolic conversion therefore represents a natural deactivation pathway that potentially enhances the therapeutic index of fluorometholone by limiting its exposure to sensitive ocular structures such as the trabecular meshwork while maintaining sufficient anti-inflammatory activity at the corneal and conjunctival surfaces.

  • Comparative potency assessment: While direct comparative studies on the receptor binding affinity of the two dihydro metabolites are limited in the current literature, insights can be drawn from related steroid systems. Research on progesterone and its 20α-reduced metabolite demonstrates that 20α-hydroxyprogesterone possesses approximately one-fifth the progestogenic activity of progesterone itself [5]. By analogy, both 20α and 20β reduced metabolites of fluorometholone would be expected to exhibit substantially reduced corticosteroid potency compared to the parent drug, though the exact potency ratio between the two isomers requires further experimental elucidation.

Species-Specific Metabolic Profiles

Table 2: Species Variation in Fluorometholone Metabolism

Species Primary Metabolite Experimental Model Key Findings
Rabbit 20α-DHFML exclusively In vivo ocular application No 20β-DHFML detected; 2-6 fold higher penetration with nanocrystals [1] [2]
Bovine Both 20α and 20β-DHFML Isolated cornea incubation Ketone reduction produces mixture of both isomers; rate decreases after 8 hours [4]
Human 20β-DHFML predominantly Patient aqueous humor analysis Variable amounts of 20β-DHFML detected; explains low FML concentrations [4]
Rat 20α-DHFML primarily PGF2α-induced luteolysis Increased 20α-HSD expression and circulating 20α-OHP during luteolysis [6]
Buffalo Cow 20α-HSD expression detected Corpus luteum analysis 20α-HSD expression increases but no change in circulating 20α-OHP [6]

The metabolism of fluorometholone demonstrates remarkable species variation, which has significant implications for extrapolating preclinical data to human therapeutic applications. Rabbit studies, which serve as standard models for ophthalmic drug development, exclusively demonstrated formation of 20α-DHFML with no detectable 20β-DHFML [1] [2]. In contrast, human studies have identified 20β-DHFML as a significant metabolite in aqueous humor following topical application [4]. This species divergence necessitates caution when interpreting animal data for human clinical predictions and highlights the importance of using multiple models for comprehensive metabolic profiling.

The clinical significance of these metabolic differences lies in their potential impact on drug efficacy and safety profiles. As noted in recent research, "in human eyes we know that fluorometholone is metabolized to 20β-dihydrofluorometholone rather than 20α-dihydrofluorometholone, so predicted steroidal activity in the aqueous humor would be even less" [1]. This metabolic distinction may partially explain the favorable safety profile of fluorometholone regarding intraocular pressure effects compared to more potent steroids like dexamethasone or prednisolone, as rapid metabolic conversion to less active forms limits exposure of the trabecular meshwork to the parent drug.

Comparative Experimental Data and Formulation Effects

Quantitative Metabolite Analysis
  • Nanocrystal versus microcrystal formulations: Recent advances in fluorometholone formulation have demonstrated that particle size reduction significantly influences both the extent and duration of ocular penetration and subsequent metabolite detection. Nanocrystal formulations (mean particle size 201.2 ± 14.1 nm) exhibited 2-6 fold higher ocular penetration compared to conventional microcrystal formulations (mean particle size 9.24 ± 4.51 μm) in rabbit studies [1] [2] [7]. This enhanced penetration was accompanied by prolonged detection of 20α-DHFML in aqueous humor, with measurable levels maintained throughout the 240-minute sampling period. The rectangular morphology of nanocrystals versus the rod-like morphology of microcrystals may contribute to these differences, despite both formulations sharing identical crystal structures as confirmed by powder X-ray diffraction [1].

  • Temporal metabolite profiles: HPLC analysis of aqueous humor samples collected at serial time points following topical application revealed distinct time-concentration relationships for the metabolites derived from different formulations. The nanocrystal formulation produced not only higher peak concentrations but also extended residence time of the active drug and its metabolites in the anterior segment [1] [7]. This prolonged exposure may have implications for both therapeutic efficacy and potential side effects, though the reduced biological activity of the metabolites compared to the parent compound mitigates concerns regarding intraocular pressure elevation.

Comprehensive Experimental Data Summary

Table 3: Comparative Experimental Data on Fluorometholone and Metabolites

Parameter Fluorometholone Nanocrystals Fluorometholone Microcrystals Detection Method
Particle Size 201.2 ± 14.1 nm 9.24 ± 4.51 μm Dynamic Light Scattering [1]
Particle Morphology Predominantly rectangular Rod-like structure Scanning Electron Microscopy [1]
Crystal Structure Identical diffraction peaks at 2θ = 10.4° and 15.3° Identical diffraction peaks Powder X-ray Diffraction [1]
Storage Stability Stable at 10°C for 6 months Not specified Long-term stability testing [1]
Ocular Penetration 2-6 fold higher Baseline penetration HPLC of aqueous humor [1] [2]
Metabolic Profile 20α-DHFML exclusively (rabbits) 20α-DHFML exclusively (rabbits) HPLC, GC-MS [1] [4]
Detection Duration Longer lasting (15-240 mins) Shorter detection window Serial aqueous humor sampling [1]

Research Implications and Future Directions

The comparative analysis of 20α-DHFML and 20β-DHFML reveals several promising research avenues with significant potential for therapeutic advancement. The differential metabolic profiles observed across species highlight the need for careful model selection in preclinical ophthalmic drug development and suggest that human-relevant in vitro systems might complement animal studies for more accurate prediction of metabolic fate. The successful development of nanocrystal formulations demonstrates how pharmaceutical engineering can modulate drug metabolism and tissue distribution, potentially enabling targeted therapeutic effects while minimizing undesirable systemic exposure.

Future research should prioritize the direct comparative assessment of the receptor binding affinity and transactivating potential of both 20α and 20β isomers, which remains a significant knowledge gap in the current literature. Additionally, investigations into individual variation in corneal metabolic enzyme expression might help explain differential treatment responses and side effect profiles among patient populations. The exploration of enzyme inhibition strategies to modulate the metabolic conversion rate represents another promising direction, potentially allowing for customization of the therapeutic index based on individual patient risk factors for steroid-induced glaucoma.

From a formulation perspective, the demonstrated success of nanocrystal technology in enhancing ocular penetration suggests that further particle engineering optimizations could yield additional benefits. Combining the nanocrystal approach with preservative-free formulations would address both efficacy and safety concerns, as research has confirmed that unpreserved fluorometholone exhibits significantly reduced cytotoxicity compared to benzalkonium chloride-preserved formulations while maintaining anti-inflammatory efficacy [8]. This integrated approach to formulation development, coupled with a sophisticated understanding of metabolic pathways, will drive the next generation of ophthalmic corticosteroids with optimized benefit-risk profiles.

Conclusion

The comprehensive comparison of 20α-dihydrofluorometholone and 20β-dihydrofluorometholone reveals a complex metabolic interplay that significantly influences the therapeutic profile of fluorometholone. While both metabolites exhibit reduced biological activity compared to the parent compound, their differential formation across species and formulation types presents both challenges and opportunities for ophthalmic drug development. The advancement of nanocrystal technology has demonstrated that strategic formulation design can modulate these metabolic pathways to enhance drug delivery while maintaining the inherent safety advantages derived from metabolic deactivation.

References

correlation between 20-Dihydrofluorometholone levels and drug efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Fluorometholone Efficacy and Safety Data

While direct data on 20-Dihydrofluorometholone is unavailable, the following table summarizes key efficacy and safety findings from recent clinical studies on Fluorometholone, which may provide a useful reference point.

Study Focus Concentration & Regimen Key Efficacy Findings Key Safety Findings

| Long-term use after corneal surgery [1] | 0.1%, indefinite use after initial 2-month stronger steroid. | • Definite rejection episode rate: 2% at 8 years. • Effective at preventing immunologic rejection. | • Cumulative rate of steroid-induced ocular hypertension: 7% at 8 years. • Cumulative rate of de novo glaucoma: 4% at 8 years. | | Treatment of mild Dry Eye Disease (DED) [2] | 0.1%, twice daily for 6 months. | • Improved OSDI scores, NIBUT, and CFS. • Less effective than 0.05% Cyclosporine A in improving Schirmer scores, restoring conjunctival goblet cell density, and reducing corneal dendritic cell density. | • No statistically significant change in Intraocular Pressure (IOP) or corneal endothelial cell density over 6 months. |

Experimental Protocols for PK-PD Correlation

For a new compound like this compound, establishing a correlation between drug levels and efficacy requires a structured research approach. The following workflow outlines the key experimental phases.

start Study Goal: Establish PK-PD Correlation p1 Phase 1: Drug Level Quantification (In-vivo Animal Model) start->p1 s1 • Administer formulated drug • Collect aqueous humor & plasma • Use HPLC-MS for quantification p1->s1 p2 Phase 2: Efficacy Biomarker Assessment (Parallel Animal Groups) s2 • Measure inflammatory biomarkers (e.g., cytokine levels) • Conduct clinical evaluations (e.g., corneal staining) p2->s2 p3 Phase 3: Data Correlation & Modeling s3 • Statistically correlate drug concentration with biomarker reduction and clinical scores p3->s3 s1->p2 s2->p3

Detailed Methodologies:

  • Phase 1: Drug Level Quantification [3]

    • Animal Model: Use a rabbit model, which is standard for ophthalmic PK studies. A sample size of 6-8 animals per time point is common.
    • Dosing: Instill a precise volume (e.g., 25-30 μL) of the formulated drug into the conjunctival sac.
    • Sample Collection: Euthanize animals at fixed intervals post-administration (e.g., 0.5, 1, 2, 4, 6 hours). Collect aqueous humor via paracentesis and plasma via cardiac puncture.
    • Bioanalysis: Process samples (protein precipitation, extraction). Quantify this compound using HPLC-MS/MS with a calibrated standard curve for precision and accuracy.
  • Phase 2: Efficacy Biomarker Assessment [2]

    • Parallel Animal Groups: Conduct this phase concurrently with PK study in a separate but identical animal cohort.
    • Inflammatory Model: Induce ocular inflammation (e.g., with LPS or alkali burn).
    • Clinical Scoring: Use standardized scales to grade clinical signs like corneal inflammation and edema.
    • Tissue Analysis: Post-euthanasia, analyze excised corneas for key inflammatory biomarkers, such as TNF-α, IL-6, and ICAM-1, using ELISA.
  • Phase 3: Data Correlation & Modeling

    • Statistical Analysis: Use software like Phoenix WinNonlin or R.
    • PK/PD Modeling: Perform non-linear regression to fit the concentration-time data to a PK model (e.g., two-compartmental). Then, link the predicted concentration at the effect site to the biomarker response using a direct or indirect response PD model (e.g., Emax model) to quantify the exposure-response relationship.

Advanced Formulation Strategies

To potentially enhance the correlation between drug levels and efficacy by improving ocular penetration, consider these advanced formulation strategies, which have been explored for Fluorometholone and other drugs [4] [3]:

  • Nanosuspensions: A study formulated Fluorometholone into rectangular-shaped nanocrystals (~200 nm). This resulted in a 2 to 6-fold higher ocular penetration into the aqueous humor of rabbit eyes compared to a micronized suspension [3].
  • Drug Penetration Enhancers (DPEs): Incorporating DPEs like cyclodextrins or bile salts can improve corneal permeability. They work by destabilizing the tear film, disrupting corneal membrane components, and loosening epithelial tight junctions, thereby enhancing transcorneal flux [4].

References

comparative metabolism of Fluorometholone across species

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Metabolism & Pharmacokinetics

The table below summarizes key experimental data on fluorometholone (FML) metabolism and ocular pharmacokinetics, primarily from rabbit studies.

Parameter Species Experimental Findings Experimental Methodology
Primary Metabolite Rabbit 20α-dihydrofluorometholone was the only metabolite detected in the aqueous humor; no 20β-dihydro fraction found [1]. HPLC analysis of aqueous humor samples collected 15-240 minutes post-application [1].
Formulation Impact on Penetration Rabbit Nanocrystal (201.2 nm) formulation showed 2- to 6-fold higher and longer-lasting ocular penetration compared to microcrystal (9.24 μm) formulation [1]. Comparative HPLC measurement of FML and metabolite concentrations in aqueous humor over time after application of different formulations [1].
Key Model Parameters Rabbit (PBPK Model) Ocular exposure is significantly influenced by application surface area (SA) and the Higuchi release constant; the application time mainly affects the time of maximal concentration [2]. Ocular Compartmental Absorption & Transit (OCAT) model in GastroPlus used to characterize aqueous humor concentration from ointment formulations [2].

Mechanism of Action & Signaling Pathways

While not direct metabolism, understanding FML's cellular targets provides context for its activity. Recent research indicates FML inhibits human corneal epithelial cell (HCEC) proliferation and migration by targeting Rho GTPases and their downstream pathways [3] [4].

The diagram below illustrates this signaling pathway and the experimental workflow used to identify it.

fml_mechanism FML FML Rho_GTPases Rho GTPases (RhoA, Rac1, Cdc42) FML->Rho_GTPases Down-regulates Downstream_Pathways Downstream Signaling (Erk, NF-κB) Rho_GTPases->Downstream_Pathways Activates Cellular_Effects Cellular Outcomes: • Inhibited Proliferation • Inhibited Migration • Delayed Wound Healing Downstream_Pathways->Cellular_Effects Promotes In_Vitro In Vitro Models (Human Corneal Epithelial Cells) In_Vivo In Vivo Models (Mouse Cornea) Clinical Clinical Correlation (Human Tear Samples) Assays Key Assays: • MTS (Viability) • EdU (Proliferation) • Scratch (Migration) • Western Blot • RNA Sequencing

Diagram Title: FML Inhibits Corneal Healing via Rho GTPase Pathway

Research Gaps and Future Directions

Currently, publicly available search results lack a direct, multi-species comparative metabolism study for fluorometholone. To build a complete guide, you may need to:

  • Consult Specialized Databases: Deepen your search in pharmacokinetic databases like PharmGKB or the FDA/EMA drug approval documents, which may contain unpublished comparative data.
  • Explore In Silico Modeling: The existing PBPK model for rabbits [2] could potentially be scaled to predict human pharmacokinetics, though species-specific metabolic data is still needed.
  • Investigate Metabolic Enzymes: The specific cytochrome P450 (CYP) enzymes responsible for FML metabolism are not detailed in the results. Identifying these is crucial for understanding potential species-specific differences and drug interactions.

References

validating stability-indicating methods for 20-Dihydrofluorometholone

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Stability-Indicating HPLC Methods for Fluorometholone

The table below summarizes two different stability-indicating HPLC methods developed for the analysis of Fluorometholone and its related substances.

Method Parameter Method 1: FLM with Tetrahydrozoline (Related Substances) [1] Method 2: FLM with Tetrahydrozoline (Assay) [2]
Analyte Fluorometholone & its related substances (including 1,2-Dihydrofluorometholone) Fluorometholone & its alkaline degradation product
Method Type Gradient Elution Isocratic Elution
Column µBondapak C18 (250 mm × 4.6 mm, 5 µm) ACE Generix C8 (250 mm × 4.6 mm, 5 µm)

| Mobile Phase | A: Water:MeOH (50:50), pH 3.2 B: Water:MeOH:H₃PO₄ (97:3:0.05) (Gradient program) | Acetonitrile : 50 mM Potassium Dihydrogen Phosphate (40:60, v/v) | | Flow Rate | 1.5 mL/min | 2.0 mL/min | | Detection Wavelength | 240 nm | 240 nm (Dual wavelength for THZ at 215 nm) | | Injection Volume | 20 µL | Not Specified | | Key System Suitability Result | Resolution between FLM and 1,2-Dihydrofluorometholone ≥ 2.0 [1] | The method successfully separated FLM, THZ, and the degradation product [2] |

Detailed Experimental Protocol for Method Validation

The following workflow and details are primarily based on the validation of Method 1, which is specifically designed for related substances analysis and includes 1,2-Dihydrofluorometholone [1]. The procedures follow the ICH Q2(R2) guideline [3] [4].

G Stability-Indicating Method Validation Workflow 1. Specificity & Forced Degradation 1. Specificity & Forced Degradation 2. System Suitability 2. System Suitability 1. Specificity & Forced Degradation->2. System Suitability 3. Precision (Repeatability) 3. Precision (Repeatability) 2. System Suitability->3. Precision (Repeatability) 4. Accuracy (Recovery) 4. Accuracy (Recovery) 3. Precision (Repeatability)->4. Accuracy (Recovery) 5. Linearity & Range 5. Linearity & Range 4. Accuracy (Recovery)->5. Linearity & Range 6. Robustness 6. Robustness 5. Linearity & Range->6. Robustness

Specificity and Forced Degradation

This test confirms the method's ability to measure the analyte accurately in the presence of other components like impurities, degradants, or excipients [4].

  • Procedure: The ophthalmic solution is subjected to stress conditions to induce degradation [1]. This includes:
    • Acidic & Alkaline Hydrolysis: Treatment with 5.0 M HCl and 5.0 M NaOH at 25°C and 60°C for 14 days.
    • Oxidative Degradation: Treatment with 30% H₂O₂ at 25°C for 14 days.
    • Thermal & Photolytic Stress: Heating at 60°C and exposure to daylight for 14 days.
  • Acceptance Criterion: The analyte peak (e.g., Fluorometholone) should be spectrally pure (purity angle < purity threshold) and show clear separation (resolution) from all degradation peaks [1] [4].
System Suitability

This ensures the chromatographic system is functioning correctly at the time of analysis.

  • Procedure: A system suitability solution containing FLM and 1,2-Dihydrofluorometholone (Impurity B) is injected [1].
  • Acceptance Criteria:
    • Resolution: Resolution between FLM and 1,2-Dihydrofluorometholone must be not less than 2.0 [1].
    • Theoretical Plates: For the FLM peak from a standard solution, the count should be ≥10,000 (e.g., 36,869 reported) [1].
    • Tailing Factor: Typically required to be between 0.8 and 1.5 (e.g., 0.9 reported) [1].
Precision (Repeatability)

This measures the method's ability to yield consistent results under the same operating conditions.

  • Procedure: Multiple injections (at least 5) of a homogeneous standard solution are analyzed [4].
  • Acceptance Criterion: The relative standard deviation (RSD) of the peak areas for the analyte is typically ≤2.0% for assay methods and often even stricter for impurities [4].
Accuracy (Recovery)

This evaluates the closeness of test results to the true value, demonstrating that the method provides an accurate measurement.

  • Procedure: The placebo or sample matrix is spiked with known concentrations of the analyte (FLM and its impurities) at different levels (e.g., 80%, 100%, 120% of the target concentration) [4].
  • Acceptance Criterion: The mean recovery for the API at each level is typically required to be between 98.0% and 102.0% [4].
Linearity and Range

This confirms the method produces results that are directly proportional to the concentration of the analyte.

  • Procedure: Standard solutions of the analyte are prepared across a specified range (e.g., from the reporting threshold to 120% of the specification limit) [4].
  • Acceptance Criterion: The correlation coefficient (r) of the linear regression curve is generally expected to be ≥0.999 [1] [5].
Robustness

This assesses the method's reliability when small, deliberate changes are made to operational parameters.

  • Procedure: The method is executed while varying parameters such as flow rate (±0.1 mL/min), column temperature (±2-5°C), and mobile phase pH (±0.1 units) [1] [3].
  • Acceptance Criterion: The system suitability criteria must still be met in all varied conditions, proving the method is rugged [1].

Key Insights for Researchers

  • Critical Separation: A key challenge is achieving baseline resolution between Fluorometholone and its 1,2-Dihydro impurity. The adjustment of mobile phase pH to 3.2 was found to be critical for this separation; when pH was not controlled, resolution was lost [1].
  • Detection Strategy: For formulations with multiple active ingredients (like FLM and Tetrahydrozoline), using a dual-wavelength detection strategy can be an effective solution to optimally detect all components [2].
  • Orthogonal Technique: Using a Photodiode Array (PDA) detector for peak purity assessment is a regulatory best practice and provides strong evidence that the main peak is not co-eluting with any degradation product [4].

References

comparison of 20-Dihydrofluorometholone detection techniques

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Method for 20α-Dihydrofluorometholone Detection

This method was specifically developed and validated for the analysis of 20α-Dihydrofluorometholone and other related substances in an ophthalmic solution [1].

Parameter Specification
Analytical Technique Reversed-Phase HPLC (RP-HPLC) with a Photo-Diode Array (PDA) detector [1].
Primary Application Related substances (impurity) analysis of Fluorometholone in pharmaceutical formulations [1].
Key Validated Characteristics Specificity, Linearity, Accuracy, Precision (system, method, intermediate precision), Robustness, and Stability-indicating capability [1].
Limit of Detection (LOD) Determined during validation (specific values not provided in the available excerpt) [1].
Limit of Quantification (LOQ) Determined during validation (specific values not provided in the available excerpt) [1].

Detailed Experimental Protocol

For researchers aiming to implement this technique, here is the detailed methodology as described in the search results.

  • Chromatographic Conditions:

    • Column: µBondapak C18 (250 mm × 4.6 mm, 5 µm) or equivalent [1].
    • Mobile Phase: Gradient elution. Mobile Phase A: Purified water and methanol (50:50, v/v), pH adjusted to 3.2 with concentrated phosphoric acid. Mobile Phase B: Purified water, methanol, and phosphoric acid (97:3:0.05, v:v:v) [1].
    • Flow Rate: 1.5 mL/min [1].
    • Column Temperature: 40 °C [1].
    • Detection Wavelength: 240 nm [1].
    • Injection Volume: 20 µL [1].
  • Sample Preparation:

    • Standard Solution: Fluorometholone is accurately weighed and dissolved in methanol (the dilution solution). A series of dilutions are then performed to achieve the required concentration for calibration [1].
    • Sample Solution: For an ophthalmic solution, a volume equivalent to about 1.0 mg of Fluorometholone is transferred to a volumetric flask, dissolved in and made up to volume with methanol. The solution is filtered through a 0.45 µm PTFE filter before injection [1].
  • Forced Degradation Studies (Stability-Indicating Property): The method's ability to separate 20α-Dihydrofluorometholone from degradation products was proven by subjecting the ophthalmic solution to stress conditions, including acidic and alkaline hydrolysis (with 5.0 M HCl and 5.0 M NaOH at 25°C and 60°C), oxidative degradation (30% H₂O₂ at 25°C), and thermal and photolytic degradation [1].

The workflow for this analytical process, from sample preparation to data analysis, can be visualized as follows:

G Start Start Method Prep Prepare Mobile Phase & Standard Solution Start->Prep Sample Prepare Sample Solution (Dissolve & Filter) Prep->Sample HPLC HPLC Analysis (Gradient Elution, 240 nm) Sample->HPLC Data Data Acquisition & Peak Integration HPLC->Data Analysis Identify & Quantify 20α-Dihydrofluorometholone Data->Analysis End Report Results Analysis->End

Research Context and Alternative Applications

  • 20α-Dihydrofluorometholone as a Metabolite: The detection of 20α-Dihydrofluorometholone is crucial not only as a potential impurity in formulations but also as an active metabolite. One study utilized HPLC to confirm that Fluorometholone nanocrystal eye drops, after application to rabbit eyes, penetrate the cornea and are metabolized into 20α-Dihydrofluorometholone in the aqueous humor [2].

  • Lack of Direct Technique Comparisons: The available scientific literature focuses on establishing and validating specific HPLC methods. It does not contain side-by-side comparisons of HPLC with other potential techniques (like TLC or spectrophotometry) for detecting 20α-Dihydrofluorometholone specifically. Other published methods for Fluorometholone analysis often focus on different aspects, such as assaying the main drug in combination with other active ingredients, rather than profiling its related substances like 20α-Dihydrofluorometholone [3] [4].

References

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Dates

Last modified: 07-17-2023

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